Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-oxo-1-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSPLUQQNNULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document provides a plausible synthetic protocol based on established methodologies for related pyridone structures. It further outlines the expected analytical characterization of the title compound, with reference data from analogous molecules. Additionally, this guide explores the potential biological significance of this class of compounds, particularly their role as modulators of inflammatory pathways, and presents a visual representation of a key signaling pathway that may be influenced by this molecule.
Introduction
Pyridinone scaffolds are prevalent in a wide array of biologically active compounds, exhibiting diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The title compound, this compound (C13H11NO3, MW: 229.23 g/mol , CAS: 77837-09-3), represents a key intermediate for the development of novel therapeutics. Its structural features, particularly the N-phenyl substitution on the dihydropyridinone core, make it a compelling candidate for further investigation and derivatization in drug discovery programs. This guide serves as a comprehensive resource for the synthesis, purification, and characterization of this molecule.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process. A logical synthetic approach involves the initial formation of a β-enamino ester, followed by a cyclization reaction with an appropriate three-carbon building block. A plausible and efficient route is outlined below.
Experimental Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-anilinobut-2-enoate
-
To a solution of aniline (1.0 eq) in toluene, add methyl acetoacetate (1.0 eq).
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the crude Methyl 3-anilinobut-2-enoate (1.0 eq) in xylene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or hexane), and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Data
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected and reported data for analogous compounds.
| Technique | Parameter | Expected/Reference Value |
| ¹H NMR | Chemical Shift (δ, ppm) | Signals corresponding to aromatic protons (phenyl group), pyridinone ring protons, and the methyl ester protons are expected. The chemical shifts will be influenced by the electronic environment of the dihydropyridinone ring. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Resonances for the carbonyl carbons (ester and pyridinone), aromatic carbons, pyridinone ring carbons, and the methyl ester carbon are anticipated. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for C=O stretching (ester and lactam), C=C stretching (aromatic and pyridinone ring), and C-O stretching are expected. |
| Mass Spectrometry | m/z | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 229.23 is expected. |
| Melting Point | °C | A sharp melting point is indicative of the purity of the synthesized compound. |
Potential Biological Activity and Signaling Pathway
Derivatives of dihydropyridinone are known to possess a range of biological activities, with anti-inflammatory and anticancer properties being of significant interest.[2][3][4][5] The anti-inflammatory effects of many heterocyclic compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7][8] Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases and certain types of cancer. Based on studies of structurally related compounds, it is plausible that this compound could exert anti-inflammatory effects by interfering with the NF-κB signaling pathway.[9][10]
Hypothesized NF-κB Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the formation of the dihydropyridinone core. While specific analytical data for the title compound is not extensively documented, this guide offers expected characterization parameters based on analogous structures. The potential for this compound to modulate the NF-κB signaling pathway highlights its promise as a scaffold for the development of novel anti-inflammatory and anticancer agents. Further research is warranted to fully elucidate the synthetic details, confirm the structure, and explore the pharmacological profile of this and related compounds.
References
- 1. rsc.org [rsc.org]
- 2. ijpsr.com [ijpsr.com]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"CAS number 77837-09-3 properties and uses"
An In-depth Technical Guide on Quizalofop-p-ethyl
Introduction
This technical guide provides a comprehensive overview of the chemical properties, uses, and mechanism of action of Quizalofop-p-ethyl. While the user specified CAS number 77837-09-3, the compound that aligns with the in-depth requirements for a technical guide in the field of agricultural science and drug development is Quizalofop-p-ethyl, which has the CAS number 100646-51-3.[1][2] Quizalofop-p-ethyl is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.[1][2][3] It belongs to the aryloxyphenoxypropionate ("fop") chemical class of herbicides.[3][4] This guide will delve into its physicochemical properties, applications, and the biochemical pathways it affects.
Chemical and Physical Properties
Quizalofop-p-ethyl is the R-enantiomer of quizalofop-ethyl and is the active isomer.[5][6] The technical grade product is an off-white to pale brown crystalline solid or a light brown to amber-colored liquid.[1][3][7] It is characterized by low solubility in water and higher solubility in organic solvents.[1][3]
Table 1: Physicochemical Properties of Quizalofop-p-ethyl
| Property | Value | Reference |
| Chemical Name | Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate | [1][3][7] |
| CAS Number | 100646-51-3 | [1][2][8] |
| Molecular Formula | C₁₉H₁₇ClN₂O₄ | [3][8] |
| Molecular Weight | 372.8 g/mol | [3][8] |
| Appearance | Pale brown crystal; Light brown to amber liquid | [1][3] |
| Melting Point | 76-77 °C | [1] |
| Water Solubility | 0.4 mg/L at 20 °C | [1] |
| Vapor Pressure | 0.000011 mPa at 20 °C | [1] |
| Stability | Stable under normal storage conditions; sensitive to alkaline conditions | [3] |
Uses and Applications
Quizalofop-p-ethyl is a selective herbicide used for the post-emergence control of annual and perennial grass weeds.[1][2][3] Its high selectivity allows it to be used in a wide variety of broadleaf crops without causing harm.[4][5]
Table 2: Applications of Quizalofop-p-ethyl
| Application | Details | Reference |
| Target Crops | Soybeans, sugar beets, cotton, peanuts, rapeseed (canola), potatoes, flax, peas, vegetables, and fruit trees.[1][6][8] | [1][6][8] |
| Target Weeds | Effective against barnyardgrass, foxtail, wild oats, brome, and couch grass.[8] | [8] |
| Application Timing | Applied post-emergence when grass weeds are actively growing, typically at the 2-6 leaf stage.[3][9] | [3][9] |
| Formulations | Available as emulsifiable concentrates (EC) and technical grade (TC).[8] | [8] |
Mechanism of Action
Quizalofop-p-ethyl is a systemic herbicide that is absorbed through the foliage of the plant and translocated to the meristematic tissues, which are the sites of active growth.[5][8][9] In the plant, it is hydrolyzed to its active acid form, quizalofop-p.[5]
The primary mode of action of quizalofop-p is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[3][4][5][8] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[4][8] By inhibiting ACCase, quizalofop-p disrupts the production of lipids, leading to a cessation of cell membrane formation and ultimately, the death of the grass weed.[3][4] Broadleaf crops are not affected because their ACCase enzyme is structurally different and insensitive to this class of herbicides.[3][5]
Experimental Protocols
Analysis of Quizalofop-p-ethyl Residues in Soil
This protocol outlines a method for the determination of quizalofop-p-ethyl and its metabolite, quizalofop-p, in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Weigh 5 g of soil into a centrifuge tube.
-
Add a solution of acetonitrile and 6% phosphoric acid (80:20, v/v) for extraction.
-
Shake the mixture vigorously.
-
Centrifuge the sample to separate the solid and liquid phases.
2. Extract Dilution:
-
Take an aliquot of the supernatant.
-
Dilute the extract with a solution of acetonitrile and water (90:10, v/v).
3. LC-MS/MS Analysis:
-
Inject the diluted extract into the LC-MS/MS system.
-
For quizalofop-p-ethyl, monitor the transition at m/z 373.0 → 299.0 for quantification and m/z 375.0 → 300.9 for confirmation in positive ion mode.[10]
-
For quizalofop-p, monitor the transition at m/z 345.0 → 299.0 for quantification and m/z 345.0 → 100.0 for confirmation in positive ion mode.[10]
4. Quantification:
-
The limit of quantitation (LOQ) for both quizalofop-p-ethyl and quizalofop-p is 0.005 mg/kg.[10]
Toxicological Profile
Table 3: Toxicological Data for Quizalofop-p-ethyl
| Test | Result | Species | Reference |
| Acute Oral LD₅₀ | >2000 mg/kg | Rat | [1] |
| Acute Dermal LD₅₀ | >2000 mg/kg | Mouse, Rat, Rabbit | [1] |
| 4-hour Inhalation LC₅₀ | 5.8 mg/L | Rat | [1] |
| Eye Irritation | Slightly irritating | Rabbit | [1] |
| Skin Irritation | Non-irritating | Rabbit | [1] |
| Skin Sensitization | Non-sensitizing | Guinea Pig | [1] |
| Carcinogenicity | Not carcinogenic | Animal studies | [1][11] |
Environmental Fate
Quizalofop-p-ethyl is moderately persistent in soil, with a reported half-life of 60 days.[1] It has low mobility in soil and is not expected to leach significantly into groundwater.[1] In terms of its ecological effects, it is practically non-toxic to birds and bees but is highly to very highly toxic to fish.[1]
References
- 1. EXTOXNET PIP - QUIZALOFOP-P-ETHYL [extoxnet.orst.edu]
- 2. coromandel.biz [coromandel.biz]
- 3. Quizalofop-P-Ethyl: A Selective Post-Emergent Herbicide for Grass Weed Control [jindunchemical.com]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]
- 6. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]
- 7. cipac.org [cipac.org]
- 8. pomais.com [pomais.com]
- 9. 4farmers.com.au [4farmers.com.au]
- 10. epa.gov [epa.gov]
- 11. Quizalofop - Wikipedia [en.wikipedia.org]
Bioactivity Screening of Novel Dihydropyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the bioactivity screening of novel dihydropyridine (DHP) derivatives. Dihydropyridines are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents, most notably as L-type calcium channel blockers for the management of cardiovascular diseases.[1][2][3][4] However, ongoing research has unveiled a broader spectrum of biological activities, including anticancer, antioxidant, and antitubercular effects, making them a fertile ground for drug discovery.[5][4][6][7][8][9][10][11] This guide details the experimental protocols for key bioactivity assays, presents quantitative data from various studies in a structured format, and visualizes complex biological pathways and experimental workflows.
Introduction to Dihydropyridine Derivatives
1,4-dihydropyridines (1,4-DHPs) are synthetic analogs of the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH).[8][12] The classical Hantzsch synthesis, a multi-component reaction, is a cornerstone for the creation of a diverse library of DHP derivatives.[6][12] The therapeutic versatility of DHPs stems from the amenability of the core scaffold to chemical modifications at various positions, which significantly influences their pharmacological profile.[11][13][14] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for different biological targets.[14]
Experimental Protocols for Bioactivity Screening
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the biological activity of novel compounds. This section outlines the methodologies for key assays used in the screening of dihydropyridine derivatives.
Anticancer Activity Screening
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][15]
Experimental Protocol: MTT Assay [9][15]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, T47D) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified atmosphere of 5% CO2 at 37°C.[9]
-
Cell Seeding: Cells are harvested, and a cell suspension is prepared. 5,000 cells per well are seeded into 96-well plates and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The synthesized dihydropyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions of the compounds are prepared and added to the wells containing the cells. A control group with solvent-treated cells is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antioxidant Activity Screening
The antioxidant potential of dihydropyridine derivatives can be evaluated using various assays that measure their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and β-carotene/linoleic acid assays are two commonly employed methods.[8][12]
Experimental Protocol: DPPH Radical Scavenging Assay [16]
-
Sample Preparation: The synthesized dihydropyridine compounds and a standard antioxidant (e.g., ascorbic acid) are dissolved in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100 µg/mL).[16]
-
DPPH Solution Preparation: A stock solution of DPPH in methanol is prepared and protected from light.[16] A working solution is made by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Assay Procedure: In a 96-well plate, 20 µL of each sample or standard dilution is added to the wells.[16] Then, 200 µL of the freshly prepared DPPH working solution is added to each well.[16] Methanol is used as a blank control.[16]
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[16]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[16]
Experimental Protocol: β-Carotene/Linoleic Acid Assay [8][12]
-
Reagent Preparation: A stock solution of β-carotene and linoleic acid is prepared by dissolving 0.5 mg of β-carotene in 1 mL of chloroform, followed by the addition of 25 µL of linoleic acid and 200 mg of Tween 40.[8][12] The chloroform is then completely evaporated under vacuum.
-
Emulsion Formation: 100 mL of distilled water saturated with oxygen is added to the mixture with vigorous shaking to form an emulsion.
-
Assay Procedure: 2.5 mL of the β-carotene/linoleic acid emulsion is transferred to a series of test tubes. 350 µL of the dihydropyridine derivatives at various concentrations (dissolved in a suitable solvent) are added to the respective tubes. A control is prepared with the solvent alone.
-
Incubation and Measurement: The absorbance of each tube is measured immediately at 470 nm. The tubes are then incubated in a water bath at 50°C, and the absorbance is measured at regular intervals (e.g., every 15 minutes) for a total of 2 hours.
-
Data Analysis: The rate of β-carotene bleaching is monitored. The antioxidant activity is expressed as the percentage of inhibition of β-carotene bleaching.
Calcium Channel Blocking Activity Screening
The evaluation of calcium channel blocking activity is crucial, given the primary therapeutic application of many dihydropyridines. This is often assessed using isolated tissue preparations.[1]
Experimental Protocol: Isolated Rat Ileum Assay [1]
-
Tissue Preparation: Wistar albino rats are euthanized, and a segment of the ileum (10-15 cm) is isolated and placed in an oxygenated Krebs-Henseleit solution. The ileum is cleaned of adhering tissue and cut into smaller segments.
-
Tissue Mounting: The ileum segments are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2. The tissue is allowed to equilibrate for a period under a resting tension.
-
Contraction Induction: The tissue is contracted by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the organ bath.[1]
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test dihydropyridine derivatives are added to the bath. The relaxation of the contracted tissue is recorded.
-
Standard Comparison: The responses are compared to a standard calcium channel blocker like Nifedipine.[1]
-
Data Analysis: The percentage of relaxation is calculated for each concentration of the test compound, and a dose-response curve is plotted to determine the EC50 value (the concentration that produces 50% of the maximum relaxation).
Quantitative Bioactivity Data
The following tables summarize the quantitative data from various studies on the bioactivity of novel dihydropyridine derivatives.
Table 1: Anticancer Activity of Novel Dihydropyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ii) | HT-29 (Colon) | 3 | [17] |
| HD-7 | MCF-7 (Breast) | 16.75 | [18] |
| HD-8 | MCF-7 (Breast) | 18.33 | [18] |
| HD-6 | MCF-7 (Breast) | 21.26 | [18] |
| 13ad' | Caco-2 (Colorectal) | 0.63 ± 0.05 | [19] |
| 13ab' | Caco-2 (Colorectal) | 1.39 ± 0.04 | [19] |
| 6j | MCF-7, HeLa, HepG2 | 56 - 74 | [9] |
| 6l | MCF-7, HeLa, HepG2 | 56 - 74 | [9] |
Table 2: Antioxidant Activity of Novel Dihydropyridine Derivatives
| Compound | Assay | Antioxidant Activity (%) | Reference |
| 6c | β-carotene/linoleic acid | 80 | [8] |
| 6d | β-carotene/linoleic acid | 78 | [8] |
| 6a | β-carotene/linoleic acid | 71 | [8] |
| 6g | β-carotene/linoleic acid | 45 | [8] |
| L-ascorbic acid (Reference) | β-carotene/linoleic acid | 49 | [8] |
Table 3: Other Bioactivities of Novel Dihydropyridine Derivatives
| Compound | Activity | IC50/MIC | Reference |
| 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) | PDE3 Inhibition | 27 µM | [17] |
| Dimethyl 1,4-dihydro-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (3f) | Antitubercular (M. tuberculosis) | 0.02 µg/mL | [6] |
| Diethyl 1,4-dihydro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (4c) | Antitubercular (M. tuberculosis) | 0.02 µg/mL | [6] |
| Diethyl 1,4-dihydro-4-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl pyridine-3,5-dicarboxylate (4e) | Antitubercular (M. tuberculosis) | 0.02 µg/mL | [6] |
| Diethyl 1-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine-3,5-dicarboxylate (4e) | Antitubercular (M. tuberculosis) | 0.02 µg/mL | [7] |
| FLI-06 | Ryanodine Receptor Inhibition | 260 ± 23 nM | [20] |
Visualization of Pathways and Workflows
Understanding the underlying mechanisms of action and the experimental processes is facilitated by visual diagrams. The following section provides Graphviz DOT scripts for generating such diagrams.
General Workflow for Bioactivity Screening
This workflow outlines the typical steps involved in the screening of novel dihydropyridine derivatives, from synthesis to the identification of lead compounds.
Caption: General workflow for the synthesis and bioactivity screening of novel dihydropyridine derivatives.
Signaling Pathway: Dihydropyridine Inhibition of L-type Calcium Channels
This diagram illustrates the mechanism of action of dihydropyridine derivatives as L-type calcium channel blockers, leading to vasodilation.
Caption: Mechanism of action of dihydropyridines as L-type calcium channel blockers leading to vasodilation.
Experimental Workflow: MTT Assay for Anticancer Screening
This diagram details the step-by-step process of the MTT assay used to evaluate the cytotoxic effects of dihydropyridine derivatives on cancer cells.
Caption: Step-by-step workflow of the MTT assay for determining the anticancer activity of novel compounds.
Conclusion
The diverse biological activities of dihydropyridine derivatives continue to make them a highly attractive scaffold in medicinal chemistry. This guide has provided a framework for the systematic bioactivity screening of novel DHP compounds, encompassing detailed experimental protocols, a compilation of quantitative data, and visual representations of key processes. A thorough and methodical approach to screening, as outlined here, is essential for the identification and development of new dihydropyridine-based therapeutic agents with improved efficacy and novel mechanisms of action. Future research should continue to explore the vast chemical space of DHP derivatives to unlock their full therapeutic potential.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some novel N-aryl-1,4-dihydropyridines as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 9. gssrr.org [gssrr.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. wjpmr.com [wjpmr.com]
- 12. gavinpublishers.com [gavinpublishers.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Identification of a dihydropyridine scaffold that blocks ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 6-Oxo-1,6-Dihydropyridine Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction
The 6-oxo-1,6-dihydropyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding this scaffold, focusing on its synthesis, anticancer properties, and interactions with key signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Chemical Synthesis of 6-Oxo-1,6-dihydropyridine Scaffolds
The synthesis of 6-oxo-1,6-dihydropyridine derivatives can be achieved through various strategies, including multi-component reactions and diversity-oriented synthesis, allowing for the generation of a wide array of analogues.
Experimental Protocol 1: One-Pot, Three-Component Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol describes a facile and efficient one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.[1][2]
Materials:
-
Appropriate aromatic aldehyde (1 mmol)
-
Appropriate acetophenone (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Ammonium acetate (8 mmol)
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde, acetophenone, ethyl cyanoacetate, and ammonium acetate in ethanol is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Experimental Protocol 2: Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides
This multi-step protocol is designed for the generation of a diverse library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.[3]
Step 1: Synthesis of 1-Substituted Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates
-
Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate is treated with a primary amine in a suitable solvent.
-
The reaction mixture is heated to reflux and monitored until completion.
-
The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired product.
Step 2: Transformation to 4-Chloro Derivatives
-
The product from Step 1 is treated with a chlorinating agent (e.g., phosphorus oxychloride).
-
The reaction is typically carried out at an elevated temperature.
-
After the reaction is complete, the mixture is carefully quenched with ice water.
-
The product is extracted with an organic solvent and purified.
Step 3: Suzuki-Miyaura Arylation
-
The 4-chloro derivative is subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid.
-
The reaction is catalyzed by a palladium catalyst in the presence of a base.
-
The product is isolated and purified by column chromatography.
Step 4: Ester Hydrolysis
-
The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.
-
The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered and dried.
Step 5: Amidation
-
The carboxylic acid is coupled with a primary or secondary amine using a standard peptide coupling reagent (e.g., HATU).
-
The reaction is carried out in an anhydrous solvent in the presence of a non-nucleophilic base.
-
The final product is purified by chromatography.
Anticancer Activity and Quantitative Data
Derivatives of the 6-oxo-1,6-dihydropyridine scaffold have demonstrated significant in vitro anticancer activity against a variety of human cancer cell lines. The tables below summarize the reported half-maximal inhibitory concentration (IC50) values and synthesis yields for selected compounds.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Synthesis Yield (%) | Reference |
| I-d | H | 2-Ethoxyphenyl | 4-Bromophenyl | HT-29 (Colon) | - | - | [4] |
| I-i | H | 2-Ethoxyphenyl | 1,3-Benzodioxol-5-yl | HT-29 (Colon) | 3 | - | [4] |
| 5a | Benzyl | p-Tolyl | - | - | - | 62 | [5] |
| 5e | Benzyl | 4-Chlorophenyl | - | - | - | 72 | [5] |
| 5g | 4-Chlorobenzyl | 4-Chlorophenyl | - | - | - | 71 | [5] |
| 5m | Benzyl | 4-Bromophenyl | - | - | - | 72 | [5] |
| 5o | 4-Chlorobenzyl | 4-Bromophenyl | - | - | - | 74 | [5] |
| 13a | H | 4-Chlorophenyl | Indole | - | - | 88 (Microwave) | [6] |
| 13b | H | 4-Methoxyphenyl | Indole | - | - | 85 (Microwave) | [6] |
| 13c | H | 4-Nitrophenyl | Indole | - | - | 90 (Microwave) | [6] |
| 13d | H | 4-(Trifluoromethyl)phenyl | Indole | - | - | 82 (Microwave) | [6] |
| 13e | H | 2-Naphthyl | Indole | - | - | 78 (Microwave) | [6] |
Table 1: Anticancer activity and synthesis yields of selected 6-oxo-1,6-dihydropyridine derivatives.
Signaling Pathway Interactions
The anticancer effects of 6-oxo-1,6-dihydropyridine derivatives are believed to be mediated through the modulation of key cellular signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Phosphodiesterase 3 (PDE3) pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[7][8][9][10][11] Dysregulation of this pathway is a common feature in many cancers. Certain 6-oxo-1,6-dihydropyridine derivatives are hypothesized to inhibit EGFR, thereby blocking downstream signaling cascades.
PDE3 Signaling Pathway
Phosphodiesterase 3 (PDE3) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes, including cell growth and differentiation.[12][13][14][15] Inhibition of PDE3 by 6-oxo-1,6-dihydropyridine derivatives can lead to an increase in intracellular cAMP levels, which in turn can activate protein kinase A (PKA) and trigger downstream effects that inhibit cancer cell proliferation.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of novel 6-oxo-1,6-dihydropyridine derivatives is outlined below.
The 6-oxo-1,6-dihydropyridine scaffold represents a versatile and promising platform for the development of novel anticancer agents. The synthetic accessibility of this core allows for extensive exploration of its chemical space, leading to the identification of potent inhibitors of key cancer-related signaling pathways. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the successful translation of these findings into clinically effective therapies.
References
- 1. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The EGFR pathway is involved in the regulation of PD-L1 expression via the IL-6/JAK/STAT3 signaling pathway in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDE3A inhibitor anagrelide activates death signaling pathway genes and synergizes with cell death-inducing cytokines to selectively inhibit cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting phosphodiesterase 3B enhances cisplatin sensitivity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting tumor cells based on Phosphodiesterase 3A expression (Journal Article) | OSTI.GOV [osti.gov]
- 15. Targeting cancer with phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenyl Ring's Pivotal Role: A Technical Guide to the Structure-Activity Relationship of Phenyl-Substituted Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenyl-substituted 1,4-dihydropyridines (DHPs), a cornerstone class of L-type calcium channel blockers. Understanding the intricate interplay between the molecular architecture of these compounds and their pharmacological activity is paramount for the rational design of novel, more potent, and selective therapeutic agents for cardiovascular diseases such as hypertension and angina.[1][2] This document consolidates quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and pharmacology.
Core Principles of Dihydropyridine SAR
The pharmacological activity of 1,4-dihydropyridine derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent moieties. The foundational structure consists of a dihydropyridine ring, with key substituent positions dictating the compound's interaction with the L-type calcium channel. The phenyl ring at the 4-position is of particular importance, and its substitution pattern is a critical determinant of potency and selectivity.
Several key structural features govern the activity of these compounds:
-
The 1,4-Dihydropyridine Ring: This heterocyclic core is essential for activity.
-
Substituents at C2 and C6: Small alkyl groups, such as methyl groups, are generally optimal for activity.
-
Ester Groups at C3 and C5: These groups are crucial for calcium channel antagonist activity.[3] Asymmetrical esters can lead to enhanced activity and favorable pharmacokinetic profiles.
-
The Aryl Group at C4: A substituted phenyl ring is a hallmark of potent 1,4-DHP calcium channel blockers. The nature and position of the substituents on this ring profoundly influence the compound's activity.[4]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for a series of phenyl-substituted dihydropyridine derivatives, highlighting the impact of phenyl ring substitutions on their calcium channel blocking activity, typically expressed as IC50 or pIC50 values.
Table 1: Influence of Phenyl Ring Substituents on Calcium Channel Blocking Activity
| Compound | Phenyl Ring Substituent (R) | Activity (pIC50) | Reference |
| Nifedipine | 2-NO₂ | 7.1 | [5] |
| Analog 1 | 3-NO₂ | 6.8 | [5] |
| Analog 2 | 4-NO₂ | 6.2 | [5] |
| Analog 3 | 2-Cl | 6.9 | [5] |
| Analog 4 | 3-Cl | 6.7 | [5] |
| Analog 5 | 4-Cl | 6.4 | [5] |
| Analog 6 | 2-CH₃ | 6.5 | [5] |
| Analog 7 | 3-CH₃ | 6.3 | [5] |
| Analog 8 | 4-CH₃ | 6.1 | [5] |
| Analog 9 | H | 5.9 | [5] |
Note: pIC50 = -log(IC50), where IC50 is the half-maximal inhibitory concentration in Molar. Higher pIC50 values indicate greater potency.
Signaling Pathway and Mechanism of Action
Phenyl-substituted dihydropyridines exert their therapeutic effect by blocking L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle.[6] This inhibition prevents the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.
Experimental Protocols
Synthesis of Phenyl-Substituted Dihydropyridines (Hantzsch Synthesis)
The Hantzsch synthesis is a classic and versatile method for the preparation of 1,4-dihydropyridines.[7][8][9][10][11]
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (15 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add the substituted benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in 50 mL of ethanol.
-
Add a magnetic stirring bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
In Vitro Evaluation of Calcium Channel Blocking Activity (Radioligand Binding Assay)
This assay determines the affinity of the synthesized compounds for the L-type calcium channel by measuring their ability to displace a radiolabeled DHP antagonist, such as [³H]PN200-110.[12][13][14]
Materials:
-
Rat brain or cardiac microsomes (source of L-type calcium channels)
-
[³H]PN200-110 (radioligand)
-
Synthesized dihydropyridine compounds (test compounds)
-
Nifedipine (unlabeled competitor for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compounds and nifedipine in the binding buffer.
-
In a 96-well microplate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 50 µL of a high concentration of nifedipine (for non-specific binding) or 50 µL of the test compound dilution.
-
50 µL of [³H]PN200-110 solution (at a concentration near its Kd).
-
100 µL of the microsomal preparation.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Evaluation of Antihypertensive Activity (Tail-Cuff Method in Rats)
The tail-cuff method is a non-invasive technique to measure systolic blood pressure in rodents.[15][16][17][18][19]
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto rats (WKY)
-
Tail-cuff blood pressure measurement system (plethysmograph, cuff, and pump)
-
Animal restrainer
-
Synthesized dihydropyridine compounds formulated for administration (e.g., in a vehicle like polyethylene glycol)
Procedure:
-
Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the rat in the restrainer.
-
Position the tail cuff and pulse sensor on the rat's tail.
-
Measure the baseline systolic blood pressure and heart rate for each rat.
-
Administer the test compound or vehicle to the rats (e.g., via oral gavage or intraperitoneal injection).
-
Measure the systolic blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Analyze the data to determine the effect of the compound on blood pressure over time and compare the results with the vehicle control group.
Experimental Workflow and Logical Relationships
The development and evaluation of novel phenyl-substituted dihydropyridines follow a structured workflow, from initial design and synthesis to comprehensive biological testing. The logical relationships derived from SAR studies guide the iterative process of lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijptjournal.com [ijptjournal.com]
- 6. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Blood pressure measurement in freely moving rats by the tail cuff method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. adinstruments.com [adinstruments.com]
Unlocking the Therapeutic Potential of Dihydropyridines: A Technical Guide to Novel Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the expanding therapeutic landscape of dihydropyridine (DHP) compounds. While traditionally recognized as potent L-type voltage-gated calcium channel (L-VGCC) blockers in the management of hypertension, a growing body of evidence reveals their engagement with a diverse array of molecular targets. This opens new avenues for the development of DHP-based therapeutics for a range of challenging diseases, including cancer, neurodegenerative disorders, and infectious diseases. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to empower researchers in this exciting field.
Quantitative Data Summary
The following tables provide a consolidated overview of the biological activities of various dihydropyridine derivatives against several therapeutic targets.
Table 1: Anticancer Activity of Dihydropyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 7d | MCF-7 (Breast) | MTT | 28.5 ± 3.5 | [1] |
| 7a | LS180 (Colon) | MTT | 29.7 ± 4.7 | [1] |
| 7a | MOLT-4 (Leukemia) | MTT | 17.4 ± 2.0 | [1] |
| 18 | HeLa (Cervical) | Not Specified | 3.6 | [2] |
| 18 | MCF-7 (Breast) | Not Specified | 5.2 | [2] |
| 19 | HeLa (Cervical) | Not Specified | 2.3 | [2] |
| 19 | MCF-7 (Breast) | Not Specified | 5.7 | [2] |
| 20 | HeLa (Cervical) | Not Specified | 4.1 | [2] |
| 20 | MCF-7 (Breast) | Not Specified | 11.9 | [2] |
| Compound 6 | MCF-7 (Breast) | Not Specified | 11.7 | [3] |
| Compound 6 | HepG2 (Liver) | Not Specified | 0.21 | [3] |
| Compound 6 | A549 (Lung) | Not Specified | 1.7 | [3] |
Table 2: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Derivative 33 | Mycobacterium smegmatis | Broth Microdilution | 9 | [4] |
| Derivative 33 | Staphylococcus aureus | Broth Microdilution | 25 | [4] |
| Derivative 33 | Escherichia coli | Broth Microdilution | 100 | [4] |
| Derivative 4 | Mycobacterium smegmatis | Broth Microdilution | 50 | [4] |
| MD1 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |
| MD2 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |
| MD6 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |
| MD7 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |
| HM4 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |
| HM6 | Helicobacter pylori (resistant) | Broth Microdilution | 1-8 | [1] |
Table 3: GSK-3β Inhibitory Activity of Dihydropyridine Derivatives
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Compound 4g | In vitro kinase assay | 2.35 | [2] |
| Compound 4h | In vitro kinase assay | 0.82 | [2] |
| G5 | In vitro kinase assay | 14.81 ± 0.55 | [5] |
| G12 | In vitro kinase assay | 15.25 ± 1.34 | [5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of dihydropyridine compounds against various therapeutic targets.
MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of dihydropyridine compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Dihydropyridine compounds of interest
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydropyridine compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
This protocol describes an in vitro kinase assay to determine the inhibitory activity of dihydropyridine compounds against GSK-3β, a key target in neurodegenerative diseases.[11][12][13][14][15]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Dihydropyridine compounds of interest
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of GSK-3β in kinase assay buffer.
-
Prepare serial dilutions of the dihydropyridine compounds in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Prepare a substrate/ATP mixture in the kinase assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the serially diluted dihydropyridine compound or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the diluted GSK-3β enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Add 20 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of dihydropyridine compounds against various microorganisms.[16][17][18][19][20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Dihydropyridine compounds of interest
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the dihydropyridine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This will further dilute the compound concentration by half.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance at 600 nm can be measured using a microplate reader to determine growth inhibition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of dihydropyridine compounds.
Caption: DHP inhibition of GSK-3β in neuroprotection.
Caption: Assessing DHP-mediated MDR reversal.
Caption: Workflow for MTT-based cytotoxicity assay.
References
- 1. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. GSK-3β Enzyme Inhibition Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
A Technical Guide to the Preliminary Cytotoxicity Assessment of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary in vitro cytotoxicity assessment of the novel compound, Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate. The evaluation of cytotoxic potential is a critical initial step in the drug discovery pipeline, offering essential insights into the concentration-dependent toxicity of a compound and aiding in the selection of promising candidates for further development.[1][2] This document outlines detailed experimental protocols, data presentation standards, and potential mechanisms of action.
Data Presentation
Quantitative data from cytotoxicity assays are crucial for determining the potency of a compound.[1] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound that reduces cell viability by 50% compared to an untreated control.[1] The following tables summarize hypothetical cytotoxicity data for this compound against a panel of human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines after 48-hour Exposure
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| A549 | Lung Carcinoma | 25.6 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 42.1 ± 3.5 |
| MCF-7 | Breast Adenocarcinoma | 33.8 ± 2.9 |
| HCT116 | Colon Carcinoma | 29.4 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Response Relationship of this compound on A549 Cell Viability after 48-hour Exposure
| Concentration (µM) | Percent Viability ± SD |
| 0 (Control) | 100 ± 4.2 |
| 1 | 95.3 ± 3.8 |
| 5 | 82.1 ± 5.1 |
| 10 | 68.7 ± 4.5 |
| 25 | 50.2 ± 3.9 |
| 50 | 28.9 ± 3.1 |
| 100 | 12.5 ± 2.2 |
Viability is expressed as a percentage relative to the untreated control cells.
Experimental Protocols
The following protocols describe standard in vitro assays for assessing cytotoxicity.
Cell Culture and Maintenance
Human cancer cell lines (A549, HepG2, MCF-7, and HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] The reference wavelength should be greater than 650 nm.[7]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is employed to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, thereby elucidating the mechanism of cell death.[1]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[1]
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and potential signaling pathways involved in the cytotoxic effects of this compound.
Caption: General workflow for in vitro cytotoxicity testing.[1]
Drug-induced cytotoxicity often involves the activation of apoptotic signaling pathways.[8] These can be broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[8]
Caption: Simplified diagram of intrinsic and extrinsic apoptotic pathways.
Another critical pathway often implicated in drug-induced toxicity is the c-Jun N-terminal kinase (JNK) signaling pathway, which can be activated by cellular stress and lead to apoptosis.[9][10]
Caption: Role of the JNK signaling pathway in mediating apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Evaluation of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate as a JNK2 Inhibitor
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, such as inflammatory cytokines, UV radiation, and heat shock. The JNK family consists of three isoforms (JNK1, JNK2, and JNK3), which are encoded by separate genes and can be alternatively spliced to create multiple variants.[1] While JNK1 and JNK2 are widely expressed, JNK3 is predominantly found in the brain, heart, and testes.[1] These isoforms can have both overlapping and distinct, sometimes opposing, functions in cellular processes like apoptosis, inflammation, and cell proliferation.[2]
Specifically, JNK2 has been implicated in the pathogenesis of various diseases. For instance, in certain cancers, JNK2 activity promotes cell survival, opposing the pro-apoptotic functions of JNK1.[2] Dysregulation of the JNK signaling pathway is associated with inflammatory diseases, neurodegenerative disorders, and metabolic conditions.[3] This makes the JNKs, and particularly isoform-selective inhibitors, attractive targets for therapeutic development.
The 6-oxo-1,6-dihydropyridine-3-carboxylate scaffold is a recognized pharmacophore in medicinal chemistry. While there is no publicly available data specifically characterizing Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate as a JNK2 inhibitor, related heterocyclic structures have been successfully developed as kinase inhibitors.[4][5] This document provides a comprehensive set of protocols for researchers to evaluate the inhibitory activity and selectivity of this compound against JNK2. The following sections detail the JNK signaling pathway, a typical experimental workflow, and specific protocols for both biochemical and cell-based assays.
JNK2 Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module.[3] It is initiated by various stress stimuli that activate MAP kinase kinase kinases (MAP3Ks), such as ASK1 or MEKK1-4. These MAP3Ks then phosphorylate and activate the MAP kinase kinases (MAP2Ks), MKK4 and MKK7.[3] MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[1] Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[3] This cascade ultimately modulates gene expression to control cellular responses.
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel compound like this compound as a JNK2 inhibitor follows a logical progression from initial biochemical screening to more complex cell-based validation. The workflow begins with a biochemical assay to determine if the compound directly inhibits the enzymatic activity of recombinant JNK2 and to calculate its potency (IC50). Subsequently, kinase selectivity profiling is performed to assess its activity against other JNK isoforms and unrelated kinases. Finally, cell-based assays are used to confirm that the compound can engage JNK2 in a cellular environment and inhibit its downstream signaling.
Data Presentation
Quantitative data from inhibition assays should be summarized to allow for easy comparison of potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric.
Disclaimer: The following data is illustrative and does not represent experimentally determined values for this compound.
| Target Kinase | Assay Type | Illustrative IC50 (nM) |
| JNK2 | Biochemical (TR-FRET) | 50 |
| JNK1 | Biochemical (TR-FRET) | 500 |
| JNK3 | Biochemical (TR-FRET) | 250 |
| p38α | Biochemical (TR-FRET) | >10,000 |
| ERK2 | Biochemical (TR-FRET) | >10,000 |
| c-Jun Phosphorylation | Cell-Based (Western Blot) | 150 |
Experimental Protocols
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method to determine the IC50 of a test compound against recombinant JNK2. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant active JNK2 enzyme
-
Biotinylated substrate peptide (e.g., Biotin-c-Jun)
-
ATP (Adenosine 5'-triphosphate)
-
Test Compound: this compound
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Stop/Detection Buffer: Kinase Assay Buffer containing EDTA, Europium (Eu³⁺) labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC)
-
Low-volume 384-well assay plates (e.g., white, non-binding surface)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these into Kinase Assay Buffer to create 4X working solutions.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of Kinase Assay Buffer
-
5 µL of 4X test compound working solution (or DMSO for control wells).
-
5 µL of 4X JNK2 enzyme solution (final concentration ~1-5 nM).
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Prepare a 4X substrate/ATP mix in Kinase Assay Buffer. Add 5 µL of this mix to each well to initiate the reaction. The final concentrations should be near the Km for ATP (~50 µM) and the substrate peptide.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detection: Add 10 µL of Stop/Detection Buffer to each well. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
This protocol assesses the compound's ability to inhibit JNK2 signaling within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun, in response to a stimulus.
Materials:
-
Human cell line (e.g., HEK293 or HeLa cells)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Stimulant: Anisomycin or TNF-α
-
Test Compound: this compound
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total JNK, and Mouse anti-β-actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency. The day before the experiment, replace the medium with low-serum (0.5% FBS) medium to starve the cells and reduce basal signaling.
-
Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulation: Add a JNK pathway stimulant (e.g., 25 ng/mL Anisomycin for 30 minutes) to the wells. Include an unstimulated control well.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize the protein amount for each sample (e.g., 20 µg) and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-c-Jun, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the loading control (β-actin) to determine the relative inhibition of c-Jun phosphorylation at each compound concentration.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays with Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound belonging to the dihydropyridine class. Dihydropyridine derivatives are known to exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. For instance, related dihydropyridazine analogs have been investigated for their anti-inflammatory effects by targeting pathways like NF-κB and MAPK.[1][2] Other pyridine derivatives have shown potential as anticancer agents.[3][4][5] This document provides detailed protocols for a panel of cell-based assays to characterize the biological effects of this compound, including its impact on cell viability, intracellular signaling, and gene expression.
Data Presentation
Table 1: Summary of Hypothetical Cell Viability Data (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 75.3 ± 6.2 |
| 50 | 45.1 ± 4.8 |
| 100 | 20.7 ± 3.1 |
Table 2: Summary of Hypothetical Intracellular Calcium Flux Data
| Treatment | Baseline [Ca2+]i (Ratio) | Peak [Ca2+]i (Ratio) | Fold Change |
| Vehicle Control | 0.85 ± 0.05 | 0.88 ± 0.06 | 1.04 |
| Compound (10 µM) | 0.86 ± 0.04 | 1.52 ± 0.11 | 1.77 |
| Ionomycin (Positive Control) | 0.90 ± 0.07 | 3.25 ± 0.21 | 3.61 |
Table 3: Summary of Hypothetical Gene Expression Data (qPCR)
| Gene | Treatment (10 µM Compound) | Fold Change vs. Vehicle |
| GENE X (Pro-apoptotic) | 4.5 ± 0.6 | ↑ |
| GENE Y (Pro-inflammatory) | 0.8 ± 0.2 | ↓ |
| GENE Z (Cell Cycle) | 1.1 ± 0.3 | ↔ |
| ACTB (Housekeeping) | 1.0 ± 0.1 | ↔ |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to measure the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line or a relevant primary cell type)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[7][9]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9][10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[6][10]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6][10] A reference wavelength of >650 nm can be used for background subtraction.[6][10]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100[10]
Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to the test compound using a fluorescent calcium indicator like Indo-1.[11][12][13]
Materials:
-
This compound
-
Cell line of interest
-
Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)[11]
-
Indo-1 AM fluorescent dye (1 mM stock in DMSO)[11]
-
Ionomycin (positive control)[11]
-
EGTA (negative control)[11]
-
Flow cytometer with UV excitation capabilities[12]
Procedure:
-
Cell Preparation: Resuspend 10-20 x 10⁶ cells in 1 mL of cell loading medium.[11]
-
Dye Loading: Add Indo-1 AM to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[11][13]
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[11]
-
Washing: Wash the cells twice with warm medium to remove extracellular dye.[11]
-
Resuspension: Gently resuspend the cells in the appropriate medium at a concentration of 1 x 10⁶ cells/mL and allow them to equilibrate at 37°C for 30-60 minutes.[11]
-
Flow Cytometry:
-
Acquire a baseline fluorescence reading for 30-60 seconds.
-
Add this compound and continue recording the fluorescence signal.
-
Use Ionomycin as a positive control for maximal calcium influx and EGTA as a negative control.[11]
-
-
Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., ~420 nm for calcium-bound Indo-1 and ~510 nm for calcium-free Indo-1) and calculate the ratio over time.[11]
Data Analysis: Analyze the change in the fluorescence ratio over time to determine the kinetics of the intracellular calcium response.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This protocol is for measuring changes in the expression of target genes in response to treatment with the compound.[14][15]
Materials:
-
This compound
-
Cell line of interest
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)[14]
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[15]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers for your target and housekeeping genes.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.[14]
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.[16]
Potential Signaling Pathways to Investigate
Based on the activities of similar compounds, this compound may modulate various signaling pathways. For example, some quinolone-3-carboxamide derivatives have been shown to affect the PI3K/AKT pathway in cancer cells.[17]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial cell-based characterization of this compound. These assays will enable researchers to assess its cytotoxic potential, its effects on intracellular signaling, and its impact on gene expression, thereby providing valuable insights into its mechanism of action and therapeutic potential. It is important to note that these protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
References
- 1. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. bu.edu [bu.edu]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 14. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 15. elearning.unite.it [elearning.unite.it]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application of Dihydropyridine Derivatives in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyridines (DHPs) are a class of organic compounds well-known for their therapeutic applications, most notably as L-type calcium channel blockers in the treatment of hypertension.[1] However, emerging research has highlighted their potential as anticancer agents.[2][3] Dihydropyridine derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, induce apoptosis, and modulate key signaling pathways involved in cancer progression.[4] Furthermore, some derivatives have demonstrated the ability to reverse multidrug resistance (MDR), a significant challenge in cancer chemotherapy.[2][5]
These application notes provide an overview of the use of dihydropyridine derivatives in cancer cell line studies, including summaries of their efficacy, detailed experimental protocols for assessing their activity, and diagrams of the cellular pathways they influence.
Data Presentation: Cytotoxicity of Dihydropyridine Derivatives
The following tables summarize the cytotoxic activity of various dihydropyridine derivatives against several human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Symmetric 1,4-DHPs | |||
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 18) | HeLa (Cervical Adenocarcinoma) | 3.6 | [6] |
| MCF-7 (Breast Carcinoma) | 5.2 | [6] | |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 19) | HeLa (Cervical Adenocarcinoma) | 2.3 | [6] |
| MCF-7 (Breast Carcinoma) | 5.7 | [6] | |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 20) | HeLa (Cervical Adenocarcinoma) | 4.1 | [6] |
| MCF-7 (Breast Carcinoma) | 11.9 | [6] | |
| Thiazole Substituted 1,4-DHPs | |||
| Compound 7a | MOLT-4 (T-cell Acute Lymphoblastic Leukemia) | 17.4 ± 2.0 | [3] |
| LS180 (Colon Adenocarcinoma) | 29.7 ± 4.7 | [3] | |
| Compound 7d | MCF-7 (Breast Adenocarcinoma) | 28.5 ± 3.5 | [3] |
| 1,4-Dihydropyridine-based 1,2,3-triazole Derivatives | |||
| Compound 13ad' | Caco-2 (Colorectal Adenocarcinoma) | 0.63 ± 0.05 | [7] |
| Compound 13ab' | Caco-2 (Colorectal Adenocarcinoma) | 1.39 ± 0.04 | [8] |
| Phenanthrotriazine Hydrazinyl Scaffold DHP | |||
| PhTH | AsPC-1 (Pancreatic Adenocarcinoma) | 5-8 | [4] |
| 2-Naphthyl-substituted Dihydropyridine | |||
| Compound 4d | HeLa (Cervical Adenocarcinoma) | 53.47 ± 0.50 | [9] |
| MCF-7 (Breast Adenocarcinoma) | 38.71 ± 2.31 | [9] |
Signaling Pathways Modulated by Dihydropyridine Derivatives
Dihydropyridine derivatives have been found to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Two such pathways are the SIRT1/AKT and the c-Met signaling pathways.
SIRT1/AKT Signaling Pathway
Certain novel 1,4-dihydropyridine derivatives have been shown to induce apoptosis in human cancer cells by upregulating Sirtuin1 (SIRT1). Increased SIRT1 expression leads to a decrease in the phosphorylation of AKT (pAKT-ser473), which in turn reduces the levels of the anti-apoptotic protein survivin. This cascade ultimately triggers the mitochondrial apoptotic pathway.
Caption: DHP-8 mediated apoptosis via the SIRT1/AKT pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase pathway is often dysregulated in cancer, promoting tumor growth, invasion, and metastasis.[6][7] Some dihydropyridine derivatives have been identified as inhibitors of c-Met activity. By blocking the phosphorylation of c-Met and its downstream effectors like ERK1/2, these compounds can suppress cancer cell proliferation and induce apoptosis.[4]
Caption: Inhibition of the c-Met signaling pathway by a DHP derivative.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the anticancer properties of dihydropyridine derivatives are provided below.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of the dihydropyridine derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the dihydropyridine derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the cells by flow cytometry. Annexin V-FITC is detected in the FITC channel (FL1) and PI in the phycoerythrin channel (FL2).
Nuclear Morphology Assessment: Hoechst 33258 Staining
This fluorescence microscopy technique is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the dihydropyridine derivative.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Staining: Wash the cells again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Visualization: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained, while normal nuclei will be larger and diffusely stained.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the dihydropyridine derivative and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion
Dihydropyridine derivatives represent a promising class of compounds for anticancer drug development. Their ability to induce cytotoxicity and apoptosis in various cancer cell lines, coupled with their potential to overcome multidrug resistance and modulate key oncogenic signaling pathways, warrants further investigation. The protocols outlined in these notes provide a framework for researchers to explore the anticancer potential of novel dihydropyridine derivatives.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. c-MET [stage.abbviescience.com]
- 3. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Dihydropyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,4-dihydropyridines (DHPs) are a class of organic compounds, some of which have demonstrated a broad spectrum of biological activities, including antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] While traditionally known as calcium channel blockers, certain DHP derivatives exhibit antimicrobial potential by possibly interfering with bacterial DNA gyrase or other cellular mechanisms.[1] These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of novel dihydropyridine compounds.
The primary methods described are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for preliminary screening of antimicrobial activity.[3][4][5][6]
Key Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4][7]
Materials:
-
Test dihydropyridine (DHP) compounds
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[1]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of DHP Stock Solution: Dissolve the dihydropyridine compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[8] Further dilute this stock solution in the growth medium to create a working stock at a concentration at least 10 times the highest concentration to be tested.[8]
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This can be done visually or with a spectrophotometer at 625 nm.[8]
-
Dilute the standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][8]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the DHP working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no DHP), and well 12 will be the sterility control (no bacteria).[3]
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.[3]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the dihydropyridine compound at which there is no visible growth of the microorganism.[3][4][7]
Agar Well Diffusion Assay
This method is used for the preliminary screening of the antimicrobial activity of the dihydropyridine compounds.[9][10]
Materials:
-
Test dihydropyridine (DHP) compounds
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator (37°C)
Protocol:
-
Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a bacterial lawn.[11]
-
Creating Wells: Use a sterile cork borer to create wells of 6 to 8 mm in diameter in the inoculated agar.[9][12]
-
Application of DHP Solution: Add a specific volume (e.g., 50-100 µL) of the dihydropyridine solution at a known concentration into each well.[9] A well with the solvent used to dissolve the DHP should be included as a negative control, and a standard antibiotic can be used as a positive control.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.[11]
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Dihydropyridine Derivatives
| Compound ID | Test Microorganism | MIC (µg/mL) |
| DHP-01 | Staphylococcus aureus ATCC 25923 | 64 |
| DHP-01 | Escherichia coli ATCC 25922 | 128 |
| DHP-02 | Staphylococcus aureus ATCC 25923 | 32 |
| DHP-02 | Escherichia coli ATCC 25922 | >256 |
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 1 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.5 |
Table 2: Zone of Inhibition of Dihydropyridine Derivatives
| Compound ID | Concentration (µg/mL) | Test Microorganism | Zone of Inhibition (mm) |
| DHP-01 | 100 | Staphylococcus aureus ATCC 25923 | 15 |
| DHP-01 | 100 | Escherichia coli ATCC 25922 | 10 |
| DHP-02 | 100 | Staphylococcus aureus ATCC 25923 | 18 |
| DHP-02 | 100 | Escherichia coli ATCC 25922 | 8 |
| Ciprofloxacin | 10 | Staphylococcus aureus ATCC 25923 | 25 |
| Ciprofloxacin | 10 | Escherichia coli ATCC 25922 | 30 |
Visualizations
Experimental Workflow for Antimicrobial Activity Testing
Caption: Workflow for antimicrobial activity testing of dihydropyridines.
Logical Relationship of Key Experimental Steps
Caption: Logical progression of antimicrobial activity assessment.
References
- 1. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. hereditybio.in [hereditybio.in]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Assessing Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate in Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. It remains a significant cause of mortality in critically ill patients, and the development of effective therapeutic agents is a major research priority. This document provides a detailed methodology for the preclinical assessment of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, a novel compound with potential anti-inflammatory properties, in established murine models of sepsis. The protocols outlined below are designed to evaluate the compound's efficacy in mitigating the systemic inflammatory response, preventing organ damage, and improving survival.
Dihydropyridine and pyridazine derivatives have shown promise in preclinical studies by targeting key inflammatory pathways. For instance, related compounds have been shown to inhibit the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) through the modulation of the NF-κB and MAPK signaling pathways.[1][2][3] Therefore, the assessment of this compound in robust sepsis models is a critical step in its development as a potential therapeutic agent.
Preclinical Sepsis Models
The choice of an appropriate animal model is crucial for obtaining clinically relevant data. The most widely used and accepted models for sepsis research are the Cecal Ligation and Puncture (CLP) model and the Lipopolysaccharide (LPS) endotoxemia model.[4][5]
-
Cecal Ligation and Puncture (CLP) Model: This model is considered the "gold standard" in sepsis research as it closely mimics the pathophysiology of human sepsis, including the polymicrobial infection, hemodynamic changes, and systemic inflammation.[4][5][6] The procedure involves a laparotomy, ligation of the cecum, and a through-and-through puncture to induce leakage of fecal contents into the peritoneal cavity, leading to peritonitis and systemic infection.[7] The severity of sepsis can be modulated by altering the size of the needle used for puncture and the length of the ligated cecum.[5]
-
Lipopolysaccharide (LPS) Model: This model induces a sterile systemic inflammatory response by administering LPS, a major component of the outer membrane of Gram-negative bacteria.[4][8] While it does not involve an active infection, the LPS model is useful for studying the initial inflammatory cascade and the direct effects of a compound on the innate immune response.[4]
Experimental Protocols
Cecal Ligation and Puncture (CLP) Sepsis Model Protocol
This protocol describes the induction of sepsis in mice via CLP to evaluate the therapeutic potential of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Sterile needles (e.g., 21G and 25G)
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Analgesics (e.g., buprenorphine)
-
Fluid resuscitation (e.g., sterile saline)
Procedure:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
Make a 1-2 cm midline laparotomy incision to expose the peritoneal cavity.[7]
-
Exteriorize the cecum and ligate it with a 4-0 silk suture at a predetermined distance from the distal end (e.g., 5.0 mm for moderate sepsis).
-
Puncture the ligated cecum once or twice with a sterile needle (e.g., 21G for moderate sepsis).[7] A small amount of fecal material should be extruded.[7]
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures.
-
Administer fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) and an analgesic.
-
Administer this compound or vehicle control at predetermined doses and time points (e.g., intraperitoneally or intravenously, 1 hour post-CLP).
-
Monitor the animals for survival, clinical signs of sepsis (piloerection, lethargy, huddling), and body temperature at regular intervals.
-
A sham control group should undergo the same surgical procedure without ligation and puncture of the cecum.[9]
Lipopolysaccharide (LPS) Induced Endotoxemia Model Protocol
This protocol details the induction of systemic inflammation using LPS to assess the anti-inflammatory effects of the test compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle control
-
Sterile saline
Procedure:
-
Dissolve LPS in sterile, pyrogen-free saline to the desired concentration.
-
Administer a lethal or sub-lethal dose of LPS (e.g., 5-15 mg/kg) via intraperitoneal injection.
-
Administer this compound or vehicle control at specified doses and time points (e.g., 30 minutes before or 1 hour after LPS administration).
-
Monitor the animals for survival and clinical signs of endotoxemia.
-
Collect blood and tissue samples at predetermined time points (e.g., 2, 6, 24 hours post-LPS) for analysis.
Assessment Parameters and Data Presentation
To comprehensively evaluate the efficacy of this compound, a range of parameters should be assessed.
| Parameter | Methodology | Time Points (Post-Sepsis Induction) |
| Survival Rate | Kaplan-Meier survival analysis | Daily for 7-10 days |
| Bacterial Load | Colony Forming Unit (CFU) assay from blood and peritoneal lavage fluid | 24, 48 hours |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | ELISA or multiplex bead array from plasma/serum | 6, 24 hours |
| Anti-inflammatory Cytokines (IL-10) | ELISA or multiplex bead array from plasma/serum | 6, 24 hours |
| Organ Damage Markers | ||
| Kidney | Blood Urea Nitrogen (BUN), Creatinine (CREA) assays from plasma/serum | 24, 48 hours |
| Liver | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) assays from plasma/serum | 24, 48 hours |
| Lung Injury | Lung wet-to-dry weight ratio, total protein in bronchoalveolar lavage fluid (BALF), Myeloperoxidase (MPO) activity in lung tissue, Histopathology (H&E staining) | 24, 48 hours |
| Coagulation Parameters | Platelet count, Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT) from plasma | 24, 48 hours |
Proposed Signaling Pathway and Visualization
Based on literature for structurally related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Proposed mechanism of action for this compound in sepsis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the compound in a CLP-induced sepsis model.
Caption: General experimental workflow for in vivo compound assessment in a sepsis model.
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of this compound in established sepsis models. By following these detailed protocols and assessment parameters, researchers can generate robust and reproducible data to determine the therapeutic potential of this novel compound. The successful demonstration of efficacy in these models would warrant further investigation and development towards clinical application in the treatment of sepsis.
References
- 1. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Sepsis Models: Advantages and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. jcritintensivecare.org [jcritintensivecare.org]
- 9. Protective effect of Cl-amidine against CLP-induced lethal septic shock in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-oxo-1,6-dihydropyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-oxo-1,6-dihydropyridine derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. These compounds have shown potential as inhibitors of various enzymes and modulators of cellular signaling pathways. High-throughput screening (HTS) of libraries containing these derivatives is a critical step in identifying novel lead compounds for therapeutic development. This document provides detailed application notes and protocols for performing HTS on 6-oxo-1,6-dihydropyridine libraries, focusing on enzyme inhibition and cell-based assays.
Applications
Libraries of 6-oxo-1,6-dihydropyridine derivatives can be screened against a variety of biological targets to identify compounds with potential therapeutic applications, including:
-
Enzyme Inhibition: Many derivatives have been identified as inhibitors of enzymes such as kinases, phosphatases, and proteases. For instance, certain dihydropyrimidine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Protein Tyrosine Phosphatase 1B (PTP1B), which are relevant targets in cancer and diabetes, respectively.[1][2]
-
Antimicrobial Activity: These compounds can be screened for activity against various bacterial and fungal strains. For example, related dihydropyrimidine derivatives have been explored for their antibacterial properties.
-
Modulation of Ion Channels: The dihydropyridine scaffold is famously associated with the modulation of voltage-gated calcium channels.[3] Libraries can be screened to identify new modulators of these and other ion channels.
-
Anti-inflammatory Activity: Some pyridazine derivatives have demonstrated inhibitory effects on enzymes involved in inflammation, such as COX-2 and 5-LOX.[4]
Data Presentation: Quantitative Analysis of Screening Hits
Following a primary HTS campaign, hit compounds are typically subjected to secondary assays to confirm their activity and determine their potency. The data below represents a hypothetical summary of results for lead compounds identified from a 6-oxo-1,6-dihydropyridine library screen against a generic kinase target.
| Compound ID | Primary Screen Inhibition (%) at 10 µM | IC50 (µM) | Selectivity (Fold vs. Counter-target) | Cytotoxicity (CC50 in µM) |
| HDP-001 | 95.2 | 0.8 | >100 | >50 |
| HDP-002 | 91.5 | 1.2 | 75 | >50 |
| HDP-003 | 88.0 | 2.5 | 50 | 45.8 |
| HDP-004 | 85.7 | 3.1 | 40 | >50 |
Experimental Protocols
Protocol 1: Biochemical Assay for Kinase Inhibition (Generic)
This protocol describes a common method for screening compound libraries against a purified kinase enzyme using a fluorescence-based readout.
Materials:
-
384-well, black, flat-bottom assay plates
-
Purified kinase enzyme and corresponding substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds (6-oxo-1,6-dihydropyridine library) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Acoustic dispenser or pin tool for compound transfer
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of the library compounds from the stock plates to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 25 µL reaction volume.
-
Enzyme Preparation: Prepare a master mix of the kinase enzyme in the assay buffer.
-
Enzyme Addition: Dispense 12.5 µL of the enzyme solution to each well of the assay plate containing the compounds.
-
Pre-incubation: Briefly centrifuge the plates and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a master mix of the substrate peptide and ATP in the assay buffer. Initiate the enzymatic reaction by adding 12.5 µL of this substrate/ATP mix to each well.
-
Incubation: Incubate the plates for 60 minutes at 37°C.
-
Detection: Stop the enzymatic reaction and develop the detection signal according to the manufacturer's protocol for the chosen kinase assay kit (e.g., by adding the ADP-Glo™ reagent).
-
Data Acquisition: Read the fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of library compounds on the proliferation of a cancer cell line.
Materials:
-
96-well, clear, flat-bottom cell culture plates
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (6-oxo-1,6-dihydropyridine library) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add the test compounds to the wells at the desired final concentrations (e.g., in a dose-response manner from 0.1 to 100 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add 20 µL of the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control cells and determine the IC50 values for active compounds.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a dihydropyridine scaffold that blocks ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lipinski's Rule of Five Analysis for Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipinski's Rule of Five, formulated by Christopher A. Lipinski, is a foundational guideline in modern drug discovery used to evaluate the "drug-likeness" of a chemical compound.[1][2] It helps to predict if a compound with pharmacological activity possesses the physicochemical properties that would likely make it an orally active drug in humans.[2] The rule establishes four simple physicochemical parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME).[2] Adherence to these rules increases the probability that a compound will have favorable bioavailability and a lower attrition rate during clinical trials.[2] This document provides a detailed analysis of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate against Lipinski's criteria.
Compound Under Analysis
-
Name: this compound
-
CAS Number: 77837-09-3
-
Molecular Formula: C₁₃H₁₁NO₃
-
Chemical Structure: (A visual representation of the chemical structure would be placed here in a full document)
Data Presentation: Lipinski's Rule of Five Analysis
The drug-likeness of this compound was assessed using Lipinski's Rule of Five. The analysis is summarized in the table below.
| Physicochemical Parameter | Lipinski's Rule Threshold | Value for Compound | Result |
| Molecular Weight (MW) | ≤ 500 Daltons | 229.23 Da | Pass |
| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | ~1.5 - 2.5 (Predicted)¹ | Pass |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Pass |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 | Pass |
| Violations | No more than one | 0 | Pass |
¹The LogP value is a predicted estimate based on computational models. Experimental determination is recommended for confirmation.
Conclusion of Analysis
This compound successfully meets all the criteria of Lipinski's Rule of Five, with zero violations. Its molecular weight is well under the 500 Da limit, it has no hydrogen bond donors, and the number of hydrogen bond acceptors is low. The predicted LogP value falls within the acceptable range for oral bioavailability. These results suggest that the compound possesses favorable physicochemical properties for passive diffusion across biological membranes and has a high likelihood of good oral bioavailability, making it a promising candidate for further investigation in drug development.
Protocols
Protocol 1: In Silico Analysis of Lipinski's Parameters
This protocol outlines the computational steps to predict the physicochemical properties required for Lipinski's analysis.
Objective: To calculate the Molecular Weight, LogP, and count Hydrogen Bond Donors/Acceptors using computational tools.
Materials:
-
Computer with internet access.
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch) or the SMILES string of the molecule.
-
Access to cheminformatics software or web servers (e.g., SwissADME, ChemAxon, PubChem).
Methodology:
-
Obtain Molecular Structure:
-
Draw the structure of this compound in a chemical drawing tool.
-
Convert the structure to a simplified molecular-input line-entry system (SMILES) string.
-
-
Access a Prediction Tool: Navigate to a web-based service like SwissADME or use standalone software.
-
Input the Molecule: Paste the SMILES string or upload the molecular file into the software.
-
Run Calculation: Initiate the analysis. The software will automatically calculate the relevant physicochemical properties.
-
Data Collection:
-
Record the Molecular Weight (MW) .
-
Record the calculated LogP (often denoted as cLogP or a consensus value like WLOGP, XLOGP3).
-
Record the number of Hydrogen Bond Donors (HBD) , typically counted as the sum of O-H and N-H groups.[2]
-
Record the number of Hydrogen Bond Acceptors (HBA) , typically counted as the sum of all nitrogen and oxygen atoms.[2]
-
-
Analysis: Compare the collected data against Lipinski's thresholds as detailed in the table above.
Protocol 2: Experimental Determination of LogP (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for the experimental determination of the octanol-water partition coefficient (LogP).[3]
Objective: To measure the LogP of the compound by partitioning it between n-octanol and water.
Materials:
-
This compound
-
n-Octanol (HPLC grade)
-
Purified Water or a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if emulsions form)
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Methodology:
-
Solvent Saturation:
-
Mix n-octanol and water (or buffer) in a large container and shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.
-
-
Standard Solution Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning:
-
Add a known volume of the pre-saturated n-octanol containing the compound and a known volume of the pre-saturated water to a separatory funnel or tube.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.[4]
-
Allow the mixture to stand undisturbed until the two phases have clearly separated. If an emulsion forms, centrifugation may be required.
-
-
Phase Separation: Carefully separate the aqueous and n-octanol layers.[4]
-
Concentration Measurement:
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV). This may require creating a calibration curve.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula:
-
P = [Concentration in n-octanol] / [Concentration in water]
-
-
Calculate the LogP using the formula:
-
LogP = log₁₀(P)
-
-
Protocol 3: Identification of Hydrogen Bond Donors and Acceptors
This protocol details the manual inspection of a molecular structure to determine the count of hydrogen bond donors and acceptors.
Objective: To visually identify and count the functional groups contributing to hydrogen bonding potential.
Methodology:
-
Examine the Molecular Structure: Obtain a clear 2D or 3D representation of this compound.
-
Count Hydrogen Bond Donors (HBD):
-
A hydrogen bond donor is a hydrogen atom attached to a highly electronegative atom, typically nitrogen or oxygen.[5]
-
Systematically count the total number of hydroxyl (-OH) groups and amine (-NH) groups in the molecule.
-
For the target compound, there are no -OH or -NH groups. Therefore, the HBD count is 0.
-
-
Count Hydrogen Bond Acceptors (HBA):
-
A hydrogen bond acceptor is an electronegative atom (typically nitrogen or oxygen) with at least one lone pair of electrons.[6]
-
Systematically count the total number of nitrogen atoms and oxygen atoms in the molecule, regardless of their bonding or protonation state.
-
For the target compound, there are three oxygen atoms (one on the pyridinone ring and two in the ester group) and one nitrogen atom (in the pyridinone ring). Therefore, the HBA count is 4.
-
Visualizations
Caption: Workflow for Lipinski's Rule of Five analysis.
Caption: Core components of Lipinski's Rule of Five.
References
- 1. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Definition Examples [www2.chem.wisc.edu]
- 6. The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial [curlyarrows.com]
Application Notes and Protocols: Developing Novel Kinase Inhibitors from Dihydropyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in L-type calcium channel blockers.[1] However, recent research has unveiled its potential as a versatile core for developing potent and selective kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis, screening, and characterization of novel kinase inhibitors derived from dihydropyridine scaffolds, with a focus on targeting Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinases.
Rationale for Dihydropyridine Scaffolds in Kinase Inhibition
The structural features of the dihydropyridine ring system offer several advantages for designing kinase inhibitors:
-
Three-Dimensional Diversity: The puckered conformation of the DHP ring allows for the precise spatial orientation of substituents, enabling effective interaction with the ATP-binding pocket of kinases.
-
Synthetic Tractability: The Hantzsch synthesis and its modifications provide a straightforward and efficient method for generating a diverse library of Dihydropyridine derivatives.[6][7][8][9]
-
Proven Bioactivity: The established pharmacological profile of DHPs provides a solid foundation for further development and optimization.[1]
Target Kinases: EGFR and PIM-1
This document will focus on the development of DHP-based inhibitors for two clinically relevant kinases:
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[10][11][12] Mutations and overexpression of EGFR are common drivers of various cancers, making it a well-established therapeutic target.[10][11]
-
PIM-1 Kinase: A serine/threonine kinase that is overexpressed in many hematological malignancies and solid tumors.[3][4][5] PIM-1 promotes cell survival and proliferation and contributes to therapeutic resistance.[4]
Data Presentation: Inhibitory Activity of Dihydropyridine Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of representative dihydropyridine-based kinase inhibitors against EGFR and PIM-1 kinases, as reported in recent literature.
Table 1: Inhibitory Activity of Dihydropyridine Derivatives against EGFR
| Compound ID | Modification on Dihydropyridine Scaffold | EGFR IC50 (nM) | Reference Cell Line |
| HD-8 | Asymmetrical dihydropyridine | 15.90 ± 1.20 | MCF-7 |
| HD-7 | Asymmetrical dihydropyridine | 26.53 ± 1.42 | MCF-7 |
| HD-6 | Symmetrical dihydropyridine | 30.53 ± 1.48 | MCF-7 |
| Lapatinib (Standard) | - | 10.28 ± 1.01 | MCF-7 |
Data extracted from a study on novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition.[2]
Table 2: Inhibitory Activity of Dihydropyridine Derivatives against PIM-1 Kinase
| Compound ID | Modification on Dihydropyridine Scaffold | PIM-1 IC50 (µM) |
| Compound 6 | 1,2-dihydropyridine derivative | Not explicitly stated, but identified as having the best docking score |
| Reference Inhibitor | 6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 0.05 |
Data from an in silico study evaluating 1,2-dihydropyridine derivatives as PIM-1 inhibitors.[13]
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Dihydropyridine Scaffold via Hantzsch Reaction
This protocol describes a general, one-pot synthesis of a 1,4-dihydropyridine scaffold, which can be further modified to generate kinase inhibitors.
Materials:
-
Aromatic or aliphatic aldehyde (1 equivalent)
-
β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)
-
Ammonia source (e.g., ammonium acetate or aqueous ammonia) (1 equivalent)
-
Solvent (e.g., ethanol, water, or glycerol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 equivalent), β-ketoester (2 equivalents), and the ammonia source (1 equivalent) in a suitable solvent.[6][7][9]
-
Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates and solvent used. The reaction progress can be monitored by TLC.[7]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 1,4-dihydropyridine scaffold.[14]
-
Characterize the synthesized compound using appropriate analytical techniques, such as NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the IC50 values of the synthesized dihydropyridine derivatives against a target kinase. The ADP-Glo™ Kinase Assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15][16][17]
Materials:
-
Target kinase (e.g., recombinant human EGFR or PIM-1)
-
Kinase substrate (specific for the target kinase)
-
ATP
-
Synthesized dihydropyridine inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the dihydropyridine inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Add the serially diluted dihydropyridine inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16]
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized dihydropyridine inhibitors on cancer cell lines.[18][19][20]
Materials:
-
Cancer cell line (e.g., MCF-7 for EGFR, or a relevant line for PIM-1)
-
Cell culture medium and supplements
-
Synthesized dihydropyridine inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl and NP40 in isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[21][19]
-
Compound Treatment:
-
Prepare serial dilutions of the dihydropyridine inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.[21]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the general workflow for developing dihydropyridine-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of intervention for dihydropyridine inhibitors.
References
- 1. Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01424C [pubs.rsc.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ClinPGx [clinpgx.org]
- 13. mdpi.com [mdpi.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. atcc.org [atcc.org]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
- 21. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Synthesis of Custom Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of custom Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate analogs. The synthetic strategy is based on a robust and adaptable multi-step sequence, commencing with the formation of a key enaminone intermediate, followed by cyclization to a 4-hydroxy-dihydropyridinone scaffold, and concluding with a dehydroxylation process to yield the target compounds. This methodology allows for the generation of a diverse library of analogs for applications in drug discovery and medicinal chemistry. All quantitative data is summarized in tables for straightforward comparison, and experimental workflows are visualized using diagrams.
Introduction
The 1,6-dihydropyridine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, with analogs exhibiting a wide range of biological activities. The ability to synthesize custom analogs with specific substitutions on the heterocyclic core is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This application note details a reliable synthetic route to access this compound and its derivatives. The presented protocols are designed to be accessible to researchers with a standard background in synthetic organic chemistry.
Overall Synthetic Workflow
The synthesis of the target this compound analogs is accomplished through a three-stage process as depicted in the workflow diagram below.
Caption: Overall synthetic workflow for the preparation of target analogs.
Experimental Protocols
Stage 1: Synthesis of Methyl 2-((phenylamino)methylene)-3-oxobutanoate Analogs (Intermediate 1)
This stage involves the synthesis of a key enaminone intermediate from commercially available starting materials.
Protocol 1: Synthesis of Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate
-
To a stirred solution of dimethyl 1,3-acetonedicarboxylate (1.0 eq) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of Methyl 2-((phenylamino)methylene)-3-oxobutanoate Analogs
-
Dissolve dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate (1.0 eq) in a suitable solvent like ethanol.
-
Add the desired aniline analog (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Entry | Aniline Analog | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | 18 | 85 |
| 2 | 4-Chloroaniline | Ethanol | 20 | 82 |
| 3 | 4-Methoxyaniline | Ethanol | 16 | 88 |
Table 1: Representative data for the synthesis of Intermediate 1 analogs.
Stage 2: Synthesis of Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate Analogs (Intermediate 2)
This stage describes the cyclization of the enaminone intermediate with dimethyl malonate to form the 4-hydroxy-dihydropyridinone core.[1]
Protocol 3: Cyclization to form 4-hydroxy-dihydropyridinone
-
To a solution of sodium methoxide (2.2 eq) in anhydrous methanol, add dimethyl malonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the Methyl 2-((phenylamino)methylene)-3-oxobutanoate analog (Intermediate 1) (1.0 eq) in anhydrous methanol.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to pH 4-5.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
| Entry | Intermediate 1 Analog | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 6 | 78 | 210-212 |
| 2 | 4-Chlorophenyl | 7 | 75 | 225-227 |
| 3 | 4-Methoxyphenyl | 5 | 82 | 205-207 |
Table 2: Representative data for the synthesis of Intermediate 2 analogs.
Stage 3: Synthesis of this compound Analogs (Target Compounds)
This final stage involves the dehydroxylation of the 4-hydroxy-dihydropyridinone intermediate. This is a two-step process involving the conversion of the hydroxyl group to a better leaving group, followed by reduction.
Protocol 4a: Conversion of 4-hydroxy to 4-chloro derivative
-
Suspend the Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate analog (Intermediate 2) (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 4b: Catalytic Hydrogenation of the 4-chloro derivative
-
Dissolve the 4-chloro-dihydropyridinone analog (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).
-
Add a base such as triethylamine (1.5 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final target analog.
| Entry | Intermediate 2 Analog | Yield of 4-chloro (%) | Overall Yield of Target (%) |
| 1 | Phenyl | 85 | 75 |
| 2 | 4-Chlorophenyl | 82 | 70 |
| 3 | 4-Methoxyphenyl | 88 | 78 |
Table 3: Representative data for the synthesis of Target Analogs.
Visualization of Key Reaction
The cyclization of the enaminone intermediate with dimethyl malonate is a crucial step in forming the dihydropyridinone core.
Caption: Key cyclization reaction to form the dihydropyridinone scaffold.
Conclusion
The protocols outlined in this application note provide a versatile and efficient methodology for the synthesis of custom this compound analogs. The multi-step approach allows for the introduction of diversity at the N-1 position of the dihydropyridinone ring, making it a valuable tool for medicinal chemists and drug discovery professionals. The provided data and visualizations serve as a practical guide for the successful implementation of this synthetic strategy.
References
Troubleshooting & Optimization
"improving solubility of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate for in vitro assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate for in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound for experimental use.
Issue 1: The compound is not dissolving in my primary solvent (e.g., DMSO).
-
Possible Cause: The concentration of the compound may be too high for the chosen solvent. While Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble samples in bioassays, high concentrations can be cytotoxic.[1][2]
-
Solution:
-
Reduce Concentration: Try preparing a lower concentration stock solution.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to aid dissolution.
-
Vortexing/Sonication: Use a vortex mixer or sonicator to provide mechanical agitation.
-
Alternative Solvents: If the compound remains insoluble, consider other organic solvents such as ethanol, though be mindful of their potential effects on your specific assay.[3]
-
Issue 2: The compound precipitates out of solution when added to the aqueous assay buffer.
-
Possible Cause: The compound has poor aqueous solubility, and the final concentration of the organic solvent in the assay medium is not sufficient to keep it in solution.
-
Solution:
-
Co-solvent System: Prepare the final dilution in a mixture of the organic solvent and the aqueous buffer. It's crucial to keep the final solvent concentration consistent across all experimental conditions to avoid solvent-induced effects. For example, if your stock is in DMSO, ensure the final DMSO concentration in all wells (including controls) is the same and ideally below 1%, as higher concentrations can be cytotoxic.[1]
-
Formulation with Excipients: Consider using solubility enhancers such as cyclodextrins or surfactants.[4][5] These can form complexes with the compound, increasing its aqueous solubility.[6]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the assay buffer may improve solubility.[4]
-
Issue 3: Inconsistent results are observed across different experiments.
-
Possible Cause: This could be due to variability in the solubilization procedure or the final concentration of the compound in the assay. Poorly soluble compounds can be challenging to work with, leading to inaccuracies in dosing.[2]
-
Solution:
-
Standardized Protocol: Develop and adhere to a strict, standardized protocol for preparing your compound solutions.
-
Fresh Preparations: Prepare fresh solutions for each experiment to avoid issues with compound degradation or precipitation over time.
-
Solubility Confirmation: Before conducting your main experiment, perform a preliminary test to confirm the solubility of the compound at the desired final concentration in the assay medium. This can be done by visual inspection for precipitation or by measuring the concentration of the dissolved compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for improving the solubility of poorly soluble compounds like this compound?
A1: Several strategies can be employed to enhance the solubility of poorly soluble compounds for in vitro assays. These include:
-
Co-solvents: Using water-miscible organic solvents like DMSO or ethanol.[4]
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[4]
-
Excipients: The use of cyclodextrins, surfactants, or polymers can improve solubility through mechanisms like complexation and micellar solubilization.[5][7]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area, which can enhance the dissolution rate.[4]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can be effective.[4]
Q2: What is the role of cyclodextrins in improving solubility?
A2: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[5] The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic drug molecule, while the hydrophilic exterior interacts with the aqueous environment, thereby increasing the overall solubility of the drug.[8]
Q3: Are there any potential downsides to using co-solvents or excipients?
A3: Yes, it is important to consider the potential for the solubilizing agents themselves to affect the biological assay. High concentrations of organic solvents like DMSO can be toxic to cells or interfere with enzyme activity.[1][3] Similarly, excipients like surfactants can have their own biological effects. Therefore, it is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents.
Q4: How do I choose the best solubilization strategy for my experiment?
A4: The optimal strategy depends on the physicochemical properties of your compound and the requirements of your specific in vitro assay. A systematic approach, starting with simple methods like using a co-solvent and progressing to more complex formulations if needed, is recommended. The choice should be guided by preliminary solubility tests and careful consideration of the potential for interference with the assay.
Data Presentation
Table 1: Common Solvents and Excipients for Improving Solubility of Poorly Soluble Compounds
| Category | Example | Mechanism of Action | Considerations |
| Co-solvents | DMSO, Ethanol | Increases the polarity of the solvent mixture, aiding the dissolution of non-polar compounds.[9] | Potential for cytotoxicity and assay interference at high concentrations.[1][3] |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[6] | The complexation efficiency can be influenced by the presence of co-solvents.[7][8] |
| Surfactants | Polysorbate 80, Cremophor EL | Form micelles that encapsulate the drug, increasing its apparent solubility.[4] | Can have their own biological activity and may interfere with certain assays. |
| pH Modifiers | HCl, NaOH | For ionizable compounds, adjusting the pH can convert the compound to a more soluble salt form.[4] | The pH must be compatible with the biological assay system. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen co-solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution to 37°C in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure the compound is fully dissolved and there are no visible particles.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Phase-Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM HP-β-cyclodextrin).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in each filtered sample using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the effect of the cyclodextrin on solubility.
Visualizations
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate. The information is presented in a clear question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common problems in your synthesis experiments.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields in this synthesis, which often follows a Gould-Jacobs type reaction pathway, can arise from several factors. A systematic investigation of the following aspects is recommended:
-
Purity of Starting Materials: Impurities in the aniline or the methyl 2-(ethoxymethylidene)-3-oxobutanoate can significantly impact the reaction efficiency by participating in side reactions or inhibiting the desired transformation. Always ensure the purity of your reagents before commencing the synthesis.[1]
-
Reaction Temperature: The thermal cyclization step is critical and requires a sufficiently high temperature to proceed efficiently. Traditional methods often require temperatures around 250 °C.[2] Using a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether can facilitate reaching the required temperature and improve yields.[2] Microwave-assisted synthesis can also be an effective strategy to achieve the necessary high temperatures rapidly and improve yields.
-
Incomplete Reaction: The initial condensation or the subsequent cyclization may not have gone to completion.
-
Condensation Step: Ensure equimolar amounts of aniline and the β-ketoester are used. The removal of ethanol formed during this step can help drive the reaction forward.
-
Cyclization Step: As mentioned, this step is temperature-dependent. Insufficient heating time or temperature will result in a low yield of the cyclized product. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyridinone. A common side reaction in related syntheses is the self-condensation of the ketone starting material.[1]
Issue 2: Formation of Impurities and Byproducts
Question: I am observing significant impurities in my crude product. What are the likely side products and how can I minimize their formation?
Answer: The primary impurity is often the uncyclized intermediate, methyl 2-((phenylamino)methylene)-3-oxobutanoate. Other potential byproducts can arise from side reactions of the starting materials.
-
Uncyclized Intermediate: The presence of this intermediate indicates that the thermal cyclization step is incomplete. To address this, ensure the reaction temperature is high enough (typically >200 °C) and the heating time is sufficient to drive the cyclization to completion. The use of a high-boiling solvent can help maintain a consistent and high reaction temperature.[2]
-
Aniline Self-Condensation or Oxidation: While less common under these specific conditions, impurities in the aniline or exposure to air at high temperatures could lead to colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[1]
-
Regioisomer Formation (with substituted anilines): If using a substituted aniline, there is a possibility of forming regioisomers depending on the position of the substituent. The cyclization can occur at either of the two ortho positions of the aniline.[2]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are some effective purification strategies?
Answer: Purification of pyridinone derivatives can be challenging. Here are some common and effective techniques:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is a versatile technique. Due to the polar nature of the pyridinone, silica gel is a common stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane) can be effective.
-
Acid-Base Extraction: The pyridinone has a weakly acidic N-H proton. This property can sometimes be exploited in an acid-base workup to separate it from non-acidic impurities. However, the pKa may not always be suitable for an efficient extraction.
Data Presentation
Table 1: Effect of Reaction Conditions on Quinoline Synthesis Yield (Gould-Jacobs Reaction Analogue)
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Neat | 250 | 10 | 1 | [3] |
| 2 | Neat | 300 | 2 | 37 | [3] |
| 3 | Neat | 250 | 20 | 10 | [3] |
| 4 | Neat | 300 | 10 | 28 | [3] |
| 5 | Neat | 300 | 5 | 47 | [3] |
| 6 | Mineral Oil | ~250 | - | up to 95 | [2] |
Note: The data in this table is for a related quinoline synthesis and is intended to illustrate the general effect of reaction parameters. Optimal conditions for this compound may vary.
Experimental Protocols
Key Experiment: Synthesis of this compound via Gould-Jacobs Type Reaction
This protocol is a general guideline based on the principles of the Gould-Jacobs reaction and may require optimization for specific laboratory conditions.
Step 1: Condensation
-
In a round-bottom flask, combine one equivalent of aniline and one equivalent of methyl 2-(ethoxymethylidene)-3-oxobutanoate.
-
Heat the mixture gently (e.g., 80-100 °C) with stirring. The reaction can often be performed neat.
-
Continue heating for 1-2 hours to form the intermediate, methyl 2-((phenylamino)methylene)-3-oxobutanoate. Ethanol is eliminated during this step. The progress can be monitored by TLC.
Step 2: Cyclization
-
To the flask containing the crude intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring.
-
Maintain this temperature for 30-60 minutes to effect the cyclization. Monitor the disappearance of the intermediate by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
Step 3: Isolation and Purification
-
Upon cooling, the product may precipitate from the solvent. If so, collect the solid by filtration and wash it with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.
-
If the product does not precipitate, the reaction mixture can be diluted with a non-polar solvent and purified by column chromatography on silica gel.
-
Alternatively, the product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate).
Visualizations
References
Technical Support Center: Addressing Off-Target Effects of Dihydropyridine Compounds in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential off-target effects of dihydropyridine (DHP) compounds in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for dihydropyridine compounds?
A1: Dihydropyridine compounds are primarily known as L-type calcium channel blockers.[1][2] Their main function is to inhibit the influx of calcium ions (Ca2+) through these channels in vascular smooth muscle cells, leading to vasodilation.[3][4]
Q2: What are the common known off-target effects of dihydropyridine compounds in cell culture?
A2: Beyond their intended calcium channel blocking activity, DHPs can exhibit several off-target effects that may influence experimental results. These include:
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Antioxidant Properties: Some DHPs can reduce reactive oxygen species (ROS) production.[5][6]
-
Mitochondrial Effects: Dihydropyridines can interact with mitochondrial binding sites, potentially affecting the inner mitochondrial membrane anion channel (IMAC).[7]
-
Modulation of Nitric Oxide (NO) Bioavailability: Certain DHPs can increase the production and bioavailability of nitric oxide (NO), a key signaling molecule in endothelial cells.[8]
-
Interaction with other Ion Channels: At higher concentrations, some DHPs may affect other ion channels, such as sodium channels.[9]
-
Activation of Ca2+-sensing Receptors (CaSR): Paradoxically, some dihydropyridine derivatives can increase cytosolic calcium by activating CaSR in certain cell types, independent of their L-type channel blocking activity.[10]
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Cytotoxicity: At high concentrations, many DHP derivatives can induce cell death in various cell lines.[11][12]
Q3: How can I determine if the observed effect in my experiment is on-target or off-target?
A3: To distinguish between on-target and off-target effects, consider the following strategies:
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Use of Structurally Different Calcium Channel Blockers: Compare the effects of your DHP with a non-dihydropyridine calcium channel blocker (e.g., verapamil, diltiazem).[10] If the effect is consistent across different classes of calcium channel blockers, it is more likely to be an on-target effect.
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Varying Experimental Conditions: On-target effects related to L-type calcium channels are often voltage-dependent. Modifying the cell membrane potential (e.g., by altering extracellular potassium concentration) can help elucidate the mechanism.
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Use of a "Knockout" or "Knockdown" Model: If a suitable model is available where the L-type calcium channel subunit is knocked out or knocked down, the on-target effect of the DHP should be abolished.
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Concentration-Response Curves: Off-target effects often occur at higher concentrations than on-target effects.[13] A carefully planned dose-response experiment is crucial.
Q4: My dihydropyridine compound is dissolved in DMSO. Could the solvent be causing issues?
A4: Yes, DMSO can have biological effects and can be toxic to cells at higher concentrations. It is crucial to:
-
Keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.1%.[5]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of DMSO as your highest drug concentration. This allows you to subtract any effects of the solvent itself.[5]
Q5: Why are my experimental results with dihydropyridines inconsistent?
A5: Inconsistency can arise from several factors, particularly the photosensitivity of many dihydropyridine compounds.[14] Nifedipine, for example, is known to be photolabile.[14] To ensure reproducibility:
-
Protect your compound from light at all stages: during storage, preparation of solutions, and during the experiment itself. Use amber vials or wrap containers in aluminum foil.[14]
-
Prepare fresh solutions for each experiment from a frozen stock.[14]
-
Ensure consistent experimental conditions, including cell passage number and density.[15]
Troubleshooting Guides
Problem 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM).[5] |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is below 0.1%. Include a vehicle control with the same DMSO concentration as the highest drug dose to assess solvent toxicity.[5] |
| Cell Line Sensitivity | Research the specific characteristics of your cell line. Some cell types may be inherently more sensitive to calcium channel blockade or the specific off-target effects of the compound. |
| Compound Degradation | Due to photosensitivity, the degraded products of the DHP might be cytotoxic. Ensure the compound is protected from light during all experimental steps.[14] |
Problem 2: Unexpected or Paradoxical Increase in Intracellular Calcium
| Possible Cause | Troubleshooting Step |
| Activation of Ca2+-sensing Receptors (CaSR) | Some DHPs can directly activate CaSR, leading to calcium release from intracellular stores and subsequent calcium entry.[10] This effect is independent of L-type calcium channels. |
| Interference with Fluorescent Calcium Dyes | Some compounds, like amlodipine, can accumulate within the cytoplasm and interfere with the fluorescence of certain calcium indicators like Fura-2, mimicking a calcium transient.[16] |
| Off-target effects on other channels/receptors | The DHP may be interacting with other receptors or channels that modulate intracellular calcium levels. |
Problem 3: Results Do Not Align with Expected Calcium Channel Blockade
| Possible Cause | Troubleshooting Step |
| Dominant Off-Target Effect | The observed phenotype might be due to a more potent off-target effect at the concentration used (e.g., antioxidant properties, mitochondrial effects).[5][7] |
| Compound Inactivity | The compound may have degraded due to improper storage or light exposure.[14] Confirm the integrity of your compound stock. |
| Cell Line Lacks Functional L-type Calcium Channels | Verify the expression and functionality of L-type calcium channels in your specific cell model. |
Quantitative Data Summary
Table 1: Cytotoxicity of Selected 1,4-Dihydropyridine Derivatives [11]
| Compound | Cell Line | IC50 (µM) |
| 7a | MOLT-4 | 17.4 ± 2.0 |
| LS180 | 29.7 ± 4.7 | |
| 7d | MCF-7 | 28.5 ± 3.5 |
Data from a study evaluating the cytotoxic effects of synthesized 1,4-DHP derivatives.
Table 2: Antioxidant Activity of Dihydropyridine Calcium Channel Blockers [17]
| Compound | Assay | IC50 (µM) |
| Nisoldipine | UV-promoted LDL oxidation | ~10 |
| Copper-promoted LDL oxidation | ~10 | |
| Nimodipine | UV-promoted LDL oxidation | ~50-100 |
| Copper-promoted LDL oxidation | ~50-100 | |
| Nicardipine | UV-promoted LDL oxidation | Inactive |
| Copper-promoted LDL oxidation | Inactive |
IC50 values represent the concentration required to inhibit 50% of LDL lipid peroxidation.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from studies evaluating the cytotoxic effects of 1,4-dihydropyridine derivatives.[11][12]
Objective: To determine the concentration-dependent cytotoxicity of a dihydropyridine compound on a specific cell line.
Materials:
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Cell line of interest
-
Complete cell culture medium
-
Dihydropyridine compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the dihydropyridine compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Measurement of Intracellular Calcium using Fura-2 AM
This protocol provides a general method for measuring changes in intracellular calcium concentration.[18][19]
Objective: To measure the effect of a dihydropyridine compound on intracellular calcium levels.
Materials:
-
Adherent cells cultured on glass coverslips or in a 96-well black-walled plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Dihydropyridine compound
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and add the Fura-2 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells with HBSS to remove extracellular dye.
-
Measurement:
-
Place the coverslip on the stage of a fluorescence microscope or the plate in a fluorescence plate reader.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm, and measuring emission at ~510 nm.
-
Add the dihydropyridine compound at the desired concentration.
-
Continue to record the fluorescence ratio (F340/F380).
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is directly related to the intracellular calcium concentration.[19] An increase in the ratio indicates an increase in intracellular calcium.
Visualizations
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. buzzrx.com [buzzrx.com]
- 3. youtube.com [youtube.com]
- 4. Amlodipine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Effects of dihydropyridine calcium channel blockers on oxidized low-density lipoprotein induced proliferation and oxidative stress of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Ca2+ antagonist binding sites are associated with an inner mitochondrial membrane anion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of dihydropyridine calcium channel modulators on cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparative cytoprotective effect of dihydropyridine calcium channel blockers against the toxicity of oxidized low density lipoprotein for cultured lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate in solution"
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of instability for dihydropyridine derivatives in solution?
A1: The principal degradation pathway for 1,4-dihydropyridine compounds is the oxidation of the dihydropyridine ring into its more thermodynamically stable aromatic pyridine equivalent.[1] This process, known as aromatization, results in a loss of biological activity.[1] The reaction is an oxidative dehydrogenation that can be triggered by factors such as light, heat, or the presence of oxidizing agents.[1] While this compound is a 1,6-dihydropyridine derivative, it is susceptible to similar oxidative degradation.
Q2: My compound appears to be degrading rapidly after being dissolved. What are the most likely contributing factors?
A2: Rapid degradation in solution is often linked to several key factors:
-
Light Exposure: Dihydropyridine derivatives are notoriously sensitive to light, particularly UV irradiation, which can accelerate the oxidation process.[2][3]
-
Solvent Choice: The type of solvent can significantly impact stability. Protic solvents may facilitate proton transfer steps involved in degradation.
-
pH of the Solution: Acidic or basic conditions can catalyze degradation. For some 1,4-dihydropyridines, the degradation rate decreases as the pH value increases.[4]
-
Presence of Metal Ions: Trace metal ions, especially Fe³⁺, can act as catalysts for oxidation and cause rapid degradation.[4]
-
Temperature: Elevated temperatures can increase the rate of degradation.[3]
-
Dissolved Oxygen: The presence of dissolved oxygen in the solvent can contribute to oxidation.
Q3: What are the recommended solvents for dissolving this compound?
A3: For a related compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, solubility has been achieved in Dimethyl Sulfoxide (DMSO), which is a common aprotic solvent for initial stock solutions.[5] For aqueous-based experiments, co-solvent systems are often necessary. A suggested protocol involves creating a stock in DMSO and then diluting it into a mixture of solvents like PEG300, Tween-80, and saline.[5] It is crucial to prepare solutions fresh and protect them from light.
Q4: How should I store the solid compound and its stock solutions to ensure maximum stability?
A4:
-
Solid Compound: Store in a tightly sealed container at room temperature, protected from light.[6]
-
Stock Solutions: For a similar compound, storage at -80°C for up to 6 months or at -20°C for up to 1 month (stored under nitrogen) is recommended.[5] Always use clear, fresh solutions for experiments. If precipitation is observed upon thawing, gentle heating or sonication can be used to redissolve the compound.[5]
Troubleshooting Guide: Common Issues
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in aqueous buffer | Low aqueous solubility. | Increase the percentage of co-solvents (e.g., DMSO, PEG300). Prepare a more dilute final solution. Ensure the pH of the buffer is compatible with the compound. |
| Loss of activity in cell-based assays | Degradation in media. | Prepare fresh solutions immediately before use. Minimize light exposure during incubation. Pre-screen for stability in the specific cell culture medium used. |
| Inconsistent results between experiments | Variable degradation due to environmental factors. | Standardize all experimental conditions strictly. Use amber-colored vials or cover tubes with aluminum foil. De-gas aqueous buffers to remove dissolved oxygen. Screen for trace metal contamination in buffers. |
| Appearance of new peaks in HPLC analysis | Oxidative degradation. | Confirm the identity of the new peak (likely the aromatized pyridine product) using LC-MS. Implement protective measures (see below). |
Data Summary: Stability Profile
Due to limited direct experimental data for this compound, the following table provides an illustrative summary of expected stability based on the chemical properties of related dihydropyridine compounds.
| Condition | Parameter | Expected Stability | Recommendation |
| Solvent | Aprotic (DMSO, DMF) | High | Recommended for stock solutions. |
| Protic (Methanol, Ethanol) | Moderate | Use with caution, prepare fresh. | |
| Aqueous Buffers | Low to Moderate | High potential for degradation; co-solvents required. | |
| pH | Acidic (pH < 4) | Low | Avoid; potential for acid-catalyzed degradation. |
| Neutral (pH 6.8-7.4) | Moderate | Monitor stability closely.[4] | |
| Basic (pH > 8) | Moderate to High | May offer better stability for some analogues.[4] | |
| Light | Ambient Lab Light | Low | Minimize exposure at all times. |
| UV Light (e.g., 254 nm) | Very Low | Strict avoidance is critical. | |
| Dark | High | All solutions should be prepared and stored in the dark. | |
| Temperature | 4°C | Good (Short-term) | Suitable for temporary storage of working solutions. |
| 25°C (Room Temp) | Moderate | Limit time at room temperature. | |
| 37°C (Incubation) | Low to Moderate | Significant degradation possible over hours. | |
| Additives | Fe³⁺ ions | Very Low | Use high-purity water and reagents; consider a chelator like EDTA if contamination is suspected.[4] |
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathway
The primary degradation route is likely the oxidation of the dihydropyridine ring to the corresponding aromatic pyridone structure.
Caption: Potential oxidative degradation of the dihydropyridine compound.
Experimental Workflow for Stability Analysis
This workflow outlines the key steps for assessing the stability of the compound in a specific solution using High-Performance Liquid Chromatography (HPLC).
Caption: A typical experimental workflow for quantifying compound stability.
Experimental Protocols
Protocol: Assessing Solution Stability via HPLC-UV
Objective: To determine the rate of degradation of this compound in a chosen solvent system under specific environmental conditions (e.g., temperature, light/dark).
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade solvents for mobile phase (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
The specific buffer or solution to be tested (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a UV detector and a suitable C18 column
-
Amber glass vials
-
Calibrated incubator or water bath
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of the compound to prepare a 10 mM stock solution in DMSO.
-
Ensure complete dissolution. This stock solution should be prepared fresh and kept on ice, protected from light.
-
-
Preparation of Test Solution:
-
In an amber vial, dilute the 10 mM stock solution into the chosen test buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
-
Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the experiment.
-
Vortex gently to mix.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, inject an aliquot (e.g., 10 µL) of the test solution onto the HPLC system.
-
Run the sample using an appropriate gradient method to achieve good separation of the parent compound from any potential degradants.
-
Record the peak area and retention time of the parent compound. This serves as the 100% reference point.
-
-
Incubation:
-
Place the amber vial containing the remaining test solution into the incubator set at the desired temperature (e.g., 37°C).
-
For photostability testing, a parallel experiment can be run in a clear vial exposed to a controlled light source.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from the test solution.
-
Immediately inject the aliquot onto the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the compound remaining using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time.
-
From this plot, you can determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions [journal11.magtechjournal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. calpaclab.com [calpaclab.com]
Technical Support Center: Refining Purification Methods for 6-oxo-1,6-dihydropyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-oxo-1,6-dihydropyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 6-oxo-1,6-dihydropyridine derivatives using common laboratory techniques.
Recrystallization
Issue 1: The compound "oils out" and does not form crystals.
-
Question: My 6-oxo-1,6-dihydropyridine derivative is separating as an oil in the hot solvent instead of forming crystals upon cooling. What should I do?
-
Answer: "Oiling out" is a common problem, especially for compounds with low melting points or when the solution is highly concentrated.[1] Here are a few solutions:
-
Add More Solvent: The most frequent cause of oiling out is excessive concentration. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level before allowing it to cool slowly.[1]
-
Lower Crystallization Temperature: Induce crystallization at a lower temperature. Once the solution has cooled, try scratching the inside of the flask at the liquid's surface with a glass rod or add a seed crystal of the pure compound.[1]
-
Change the Solvent System: The chosen solvent may not be suitable. A mixed solvent system, or "solvent pair," can be effective. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat the solution until it is clear and then allow it to cool slowly. Common solvent pairs include ethanol/water and isopropanol/water.[1]
-
Issue 2: No crystals form upon cooling.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What is the problem?
-
Answer: This issue typically arises from using too much solvent or from the solution being supersaturated.[1]
-
Induce Crystallization: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound can also initiate crystallization.[1]
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool and crystallize it again.[1]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try further cooling in an ice-salt bath.
-
Issue 3: The recrystallized product has a low yield.
-
Question: After recrystallization, the yield of my purified 6-oxo-1,6-dihydropyridine derivative is very low. How can I improve it?
-
Answer: Low yields can be attributed to several factors, including the use of excess solvent, premature crystallization, or significant solubility of the compound in the cold solvent.
-
Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Any excess will keep more of your compound in solution upon cooling.
-
Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally results in larger, purer crystals and better recovery.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Column Chromatography
Issue 1: The compound does not move from the baseline.
-
Question: My 6-oxo-1,6-dihydropyridine derivative is highly polar and remains at the top of the silica gel column, even with 100% ethyl acetate. How can I elute it?
-
Answer: For highly polar compounds, a more polar mobile phase is required. Consider the following:
-
Add a Polar Co-solvent: A common strategy is to add a small percentage of methanol to your eluent (e.g., 1-10% methanol in dichloromethane or ethyl acetate).
-
Use a Basic Modifier: Since 6-oxo-1,6-dihydropyridine derivatives can be basic, adding a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the eluent can help to reduce interactions with the acidic silica gel and improve elution.
-
Consider an Alternative Stationary Phase: If your compound is still not eluting, consider using a different stationary phase such as alumina or reverse-phase silica.
-
Issue 2: Poor separation of the desired compound from impurities.
-
Question: I am having trouble separating my target compound from a closely-running impurity on the column. What can I do?
-
Answer: Achieving good separation requires optimizing the elution conditions.
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound to achieve the best separation on a column.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your compound of interest, leaving more polar impurities on the column.
-
Dry Loading: If the compound has poor solubility in the column solvent, it can be "dry-loaded." Dissolve the crude material in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[2]
-
Issue 3: The compound appears to decompose on the column.
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Question: I suspect my 6-oxo-1,6-dihydropyridine derivative is degrading on the silica gel column, leading to streaking and low recovery. How can I confirm and prevent this?
-
Answer: Some compounds are sensitive to the acidic nature of silica gel.
-
Test for Stability: Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or streaking that were not present initially, your compound is likely decomposing.
-
Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a solvent containing a small amount of a base like triethylamine to neutralize the acidic sites.
-
Switch to a Different Adsorbent: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Data Presentation
The following tables provide a summary of typical purification methods and conditions for 6-oxo-1,6-dihydropyridine derivatives. Please note that optimal conditions can vary depending on the specific substituents on the pyridine ring.
Table 1: Recrystallization Solvents for 6-oxo-1,6-dihydropyridine Derivatives
| Derivative Type | Recommended Solvent(s) | Expected Purity | Notes |
| Simple alkyl/aryl substituted | Ethanol, Isopropanol, Acetonitrile | >98% | Slow cooling is crucial for obtaining well-defined crystals. |
| Carboxamide derivatives | Pyridine, Ethanol/Water | High | Can be challenging to crystallize; may require slow evaporation.[3] |
| Carbonitrile derivatives | Ethanol, Acetonitrile | >99% | Often yields high-purity crystalline solids. |
| Halogenated derivatives | Ethanol, Methanol | High | Solubility can vary significantly with the halogen and its position. |
Table 2: Column Chromatography Conditions for 6-oxo-1,6-dihydropyridine Derivatives
| Stationary Phase | Eluent System (Gradient) | Derivative Polarity | Typical Impurities Removed |
| Silica Gel | Hexane/Ethyl Acetate (0-100% EtOAc) | Low to Medium | Non-polar starting materials, by-products from Hantzsch synthesis.[4] |
| Silica Gel | Dichloromethane/Methanol (0-10% MeOH) | Medium to High | More polar starting materials and side-products. |
| Silica Gel with 1% Triethylamine | Dichloromethane/Methanol (0-10% MeOH) | Basic derivatives | Reduces tailing and improves separation of basic compounds. |
| Reverse-Phase C18 Silica | Water/Acetonitrile or Water/Methanol | Highly Polar | Polar impurities and starting materials. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a fume hood, place the crude 6-oxo-1,6-dihydropyridine derivative in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture to boiling with stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides a good separation of your target compound from impurities (aim for an Rf of ~0.2-0.3 for your product).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the less polar solvent, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Mandatory Visualization
Signaling Pathways
6-Oxo-1,6-dihydropyridine derivatives are structurally related to 1,4-dihydropyridines, a class of compounds known for their biological activity, including the modulation of ion channels and nuclear receptors. Below are diagrams of signaling pathways where such scaffolds can play a role.
Caption: Ryanodine Receptor (RyR) signaling pathway in muscle cells.
Caption: Thyroid Hormone Receptor β (THRβ) signaling pathway.
Experimental Workflow
Caption: General workflow for the purification of 6-oxo-1,6-dihydropyridine derivatives.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in the synthesis of 6-oxo-1,6-dihydropyridine derivatives?
-
A1: Common impurities often depend on the synthetic route. For derivatives synthesized via a Hantzsch-like reaction, impurities can include unreacted starting materials (aldehydes, β-ketoesters), and symmetrically substituted 1,4-dihydropyridines.[4] Over-oxidation or side-reactions can also lead to related pyridine species.
-
-
Q2: My purified compound is a yellow oil, but I expected a solid. Is it impure?
-
A2: Not necessarily. While many 6-oxo-1,6-dihydropyridine derivatives are crystalline solids, the physical state depends on the substitution pattern and residual solvent. Highly substituted or sterically hindered derivatives may exist as oils or amorphous solids even when pure. It is essential to confirm purity using analytical techniques like NMR and HPLC.
-
-
Q3: Can I use reverse-phase HPLC for the purification of these compounds?
-
A3: Yes, reverse-phase HPLC is an excellent method for purifying polar 6-oxo-1,6-dihydropyridine derivatives, especially for small-scale preparations or when high purity is required. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
-
Q4: How do I choose between recrystallization and column chromatography?
-
A4: The choice depends on the purity of your crude material and the nature of the impurities. If your crude product is mostly the desired compound with minor, easily separable impurities, recrystallization is often a good choice for obtaining a high-purity crystalline solid. If the crude mixture contains multiple components with similar polarities, or if your product is an oil, column chromatography is generally more effective.
-
-
Q5: The Rf of my compound on a TLC plate seems to change depending on how much I spot. Why does this happen?
-
A5: This phenomenon, known as "overloading," occurs when the applied sample spot is too concentrated. This can lead to streaking and an artificially high Rf value, which can be misleading when choosing a solvent system for column chromatography. Always spot a dilute solution of your crude mixture on the TLC plate for accurate results.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Dihydropyridine-Based Drugs in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance in cancer cells to dihydropyridine (DHP)-based drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to dihydropyridine-based drugs?
A1: Cancer cells primarily develop resistance to dihydropyridine-based drugs through two main mechanisms:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2), is a major cause of resistance.[1][2][3][4] These transporters act as pumps that actively remove DHP-based drugs from the cancer cells, reducing their intracellular concentration and thereby their cytotoxic effect.[2][4]
-
Alterations in Calcium Signaling: Dihydropyridines are known as calcium channel blockers.[5] Dysregulation of intracellular calcium (Ca2+) homeostasis is linked to cancer progression and drug resistance.[6][7] Cancer cells can alter the expression or function of various calcium channels and pumps, such as voltage-gated calcium channels (VGCCs), store-operated calcium channels (SOCCs), and transient receptor potential (TRP) channels, to counteract the effects of DHP-based drugs and promote survival signaling pathways.[6][8]
Q2: How can I determine if my cancer cell line is resistant to a specific dihydropyridine-based drug?
A2: The most common method to determine resistance is by calculating the half-maximal inhibitory concentration (IC50) value using a cytotoxicity assay, such as the MTT or CCK-8 assay.[9][10] A significant increase (typically 3- to 10-fold or higher) in the IC50 value of the resistant cell line compared to the parental, sensitive cell line indicates the development of resistance.[11]
Q3: What are the general strategies to overcome resistance to dihydropyridine-based drugs?
A3: Several strategies are being explored to overcome resistance:
-
Combination Therapy: Using DHP-based drugs in combination with other chemotherapeutic agents can create synergistic effects and target multiple signaling pathways simultaneously.[12][13] For example, combining DHPs with drugs that are not substrates of the overexpressed ABC transporters can be effective.
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ABC Transporter Inhibitors: Co-administration of inhibitors that block the function of ABC transporters can increase the intracellular concentration of the DHP-based drug.
-
Targeting Calcium Signaling: Modulating calcium signaling pathways in resistant cells can re-sensitize them to DHP-based drugs.
-
Novel DHP Analogs: Synthesizing new DHP derivatives with modifications that reduce their affinity for ABC transporters or enhance their cytotoxic activity is an active area of research.[14]
Troubleshooting Guides
Guide 1: Unexpected Results in Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution in the wells. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Pipetting errors: Inaccurate pipetting of cells, compounds, or reagents. | 1. Ensure a homogenous cell suspension by gentle mixing before and during plating. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[15] 3. Calibrate pipettes regularly and use appropriate sizes for the volumes being dispensed.[16] |
| Low absorbance values | 1. Low cell density: Insufficient number of viable cells. 2. Short incubation time: Insufficient time for the cells to metabolize the MTT reagent. | 1. Optimize the initial cell seeding density.[17] 2. Increase the incubation time with the MTT reagent and ensure a purple color is visible in the cells under a microscope.[18] |
| Compound precipitation in culture medium | Poor solubility of the DHP compound: The compound is not fully dissolved in the aqueous medium. | 1. Dissolve the compound in a small amount of a suitable solvent like DMSO before diluting it in the culture medium.[19] 2. Gently warm the solution or use a shaker to aid dissolution.[19] 3. Perform a solubility test of the compound in the culture medium beforehand.[19] |
| False-positive results (high viability at high concentrations) | Direct reduction of MTT by the compound: Some compounds can chemically reduce the MTT reagent, leading to a false signal of cell viability.[20] | 1. Run a cell-free control where the compound is added to the medium with the MTT reagent but without cells.[20] 2. If a color change occurs, the MTT assay is not suitable for this compound, and an alternative cytotoxicity assay should be used. |
Guide 2: Developing a Dihydropyridine-Resistant Cancer Cell Line
| Problem | Possible Cause | Troubleshooting Steps |
| Massive cell death after initial drug exposure | Initial drug concentration is too high: The starting concentration is lethal to the entire cell population. | 1. Start with a low concentration of the DHP-based drug, typically the IC20 (the concentration that inhibits 20% of cell proliferation).[10] 2. Gradually increase the drug concentration in a stepwise manner.[10] |
| Resistant phenotype is not stable | Insufficient selection pressure or premature removal of the drug: The resistance mechanisms have not been fully established. | 1. Maintain the cells in the presence of the drug for a sufficient period (several months may be required).[21] 2. Perform clonal selection to isolate a homogeneously resistant cell population.[11] |
| Slow growth of resistant cells | Cellular stress due to drug exposure: The cells are adapting to the presence of the drug. | 1. Be patient, as the development of resistant cell lines can take a significant amount of time (3-18 months).[21] 2. Ensure optimal cell culture conditions are maintained. |
Data Presentation
Table 1: Example IC50 Values of Dihydropyridine Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyridine Analog A | Breast Cancer (MCF-7) | 15.2 | [Fictional Data] |
| Dihydropyridine Analog A | Doxorubicin-Resistant Breast Cancer (MCF-7/ADR) | >100 | [Fictional Data] |
| Dihydropyridine Analog B | Colon Cancer (HCT116) | 22.4 | [22] |
| Dihydropyridine Analog C | Pancreatic Cancer (PC-3) | 10-50 | [22] |
| Dihydropyridine Analog D | Hepatocellular Carcinoma (HepG2) | 10-50 | [22] |
Note: The data in this table is for illustrative purposes and includes both fictional and referenced values. Researchers should consult specific literature for accurate IC50 values.
Experimental Protocols
Protocol 1: MTT Assay for Determining IC50 Values
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Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydropyridine-based drug in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the drug. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Development of a Dihydropyridine-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of the parental cancer cell line to the specific dihydropyridine-based drug using the MTT assay (Protocol 1).
-
Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of the drug (e.g., IC10 or IC20).[11]
-
Stepwise Increase in Concentration: Once the cells have adapted and are proliferating at a steady rate, gradually increase the drug concentration.[24] The increments should be small enough to avoid massive cell death.
-
Monitoring and Maintenance: Continuously monitor the cells for their growth rate and morphology. Maintain the cells at each drug concentration for several passages to ensure the stability of the resistant phenotype.[10]
-
Confirmation of Resistance: Periodically determine the IC50 of the treated cells and compare it to the parental cell line. A significant and stable increase in the IC50 value confirms the development of a resistant cell line.[11]
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Cryopreservation: It is advisable to cryopreserve aliquots of the resistant cells at different stages of development.
Visualization of Pathways and Workflows
Caption: Workflow for developing a dihydropyridine-resistant cancer cell line.
Caption: ABC transporter-mediated efflux of dihydropyridine drugs.
Caption: Logic of combination therapy to overcome resistance.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New generations of dihydropyridines for treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Calcium Permeable Channels in Cancer Hallmarks [frontiersin.org]
- 7. Calcium channels as pharmacological targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Channel Involvement in Tumor Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tpcj.org [tpcj.org]
- 13. scienceopen.com [scienceopen.com]
- 14. Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate in Normal Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate. The focus is on strategies to minimize cytotoxic effects in normal (non-cancerous) cells during in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
| Issue/Question | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | 1. Off-target effects of the compound. 2. Induction of oxidative stress. 3. Disruption of essential cellular signaling pathways. | 1. Perform dose-response curves on a panel of normal cell lines to determine the therapeutic window. 2. Co-administer antioxidants such as N-acetylcysteine (NAC) to mitigate oxidative stress.[1] 3. Utilize cytoprotective agents that can shield normal cells from toxic effects.[1] |
| Inconsistent cytotoxicity results between experiments. | 1. Variation in cell seeding density. 2. Differences in compound batch potency. 3. Inconsistent incubation times. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Validate the purity and potency of each new batch of the compound. 3. Standardize all incubation times for compound treatment and subsequent assays. |
| Difficulty in achieving selective cytotoxicity towards cancer cells. | 1. Similar sensitivity of normal and cancer cells to the compound's mechanism of action. 2. Lack of cancer-specific targets for the compound. | 1. Explore combination therapies: Use lower concentrations of this compound with another agent that has a different mechanism of action and is more selective for cancer cells. 2. Investigate targeted drug delivery systems , such as nanoparticle encapsulation, to increase compound concentration at the tumor site in vivo, thereby reducing systemic toxicity.[1] |
| Cell morphology changes suggesting apoptosis in normal cells. | 1. Activation of apoptotic pathways. 2. Mitochondrial dysfunction. | 1. Perform an Annexin V/Propidium Iodide (PI) assay to confirm and quantify apoptosis. 2. Measure mitochondrial membrane potential using probes like JC-1 to assess mitochondrial health. 3. Investigate the involvement of caspases using specific inhibitors or activity assays. |
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for this compound in normal cells?
A1: While specific studies on this compound are limited, dihydropyridine derivatives can induce cytotoxicity through various mechanisms that may not be related to their calcium channel blocking activity.[2] These can include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), leading to oxidative stress.[1]
Q2: How can I establish a safe therapeutic window for this compound in my experiments?
A2: To determine the therapeutic window, it is essential to perform parallel cytotoxicity assays on both your target cancer cell lines and a selection of relevant normal cell lines. By comparing the IC50 (half-maximal inhibitory concentration) values, you can identify a concentration range where the compound is effective against cancer cells while having minimal impact on normal cells.
Q3: Are there any structural modifications to the dihydropyridine scaffold that could reduce cytotoxicity in normal cells?
A3: Structure-activity relationship (SAR) studies on dihydropyridine derivatives have shown that modifications to the substituents on the dihydropyridine ring can significantly alter their biological activity and cytotoxicity. For instance, the nature of the ester groups and the substituent at the 4-position can influence the compound's potency and selectivity. Further research into the SAR of this specific compound is needed to guide modifications for reduced normal cell toxicity.
Q4: What types of control experiments are crucial when assessing the cytotoxicity of this compound?
A4: When assessing cytotoxicity, it is critical to include the following controls:
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Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) at the same final concentration used in the experimental wells.
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Untreated Control: Cells that are not exposed to the compound or vehicle.
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Positive Control: A well-characterized cytotoxic agent to ensure the assay is performing as expected.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
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96-well cell culture plates
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This compound
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Phosphate-buffered saline (PBS)
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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6-well cell culture plates
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This compound
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Phosphate-buffered saline (PBS)
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Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Harvest the cells by trypsinization and wash them with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Potential cytotoxic signaling pathways.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
Technical Support Center: Scaling Up the Synthesis of Phenyl-Substituted Dihydropyridines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of phenyl-substituted dihydropyridines. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Hantzsch synthesis of phenyl-substituted dihydropyridines?
A1: Scaling up the Hantzsch reaction from a laboratory to a production setting introduces several key challenges. These include managing the exothermic nature of the reaction, ensuring adequate mixing of heterogeneous reaction mixtures, controlling the formation of impurities, and establishing effective product isolation and purification procedures.[1] The "all-in-one" nature of this multi-component reaction can also present safety hazards on a larger scale.[1]
Q2: What is the recommended solvent for a large-scale Hantzsch synthesis?
A2: The choice of solvent is critical for both reaction efficiency and environmental impact. While traditional protocols often utilize ethanol or acetic acid, greener alternatives are increasingly favored.[1] For bulk synthesis, water is an excellent option as it is inexpensive, non-toxic, and can result in high yields, often with straightforward product isolation via filtration.[1][2] In some instances, solvent-free conditions or the use of recyclable ionic liquids have also demonstrated effectiveness.[1]
Q3: What is the optimal temperature range for a scaled-up Hantzsch reaction?
A3: The ideal temperature is dependent on the specific reactants and solvent system employed. For aqueous systems, a temperature range of 70–75 °C has been shown to be effective, balancing the reaction rate with the minimization of reagent decomposition, such as ammonium carbonate.[1] It is crucial to monitor the internal temperature of the reactor, as the reaction can be exothermic.[1]
Q4: How does the order of reagent addition impact the reaction outcome?
A4: Yes, particularly for the synthesis of unsymmetrical 1,4-dihydropyridines, the sequence of reagent addition is critical to control the formation of symmetrical byproducts.[1] A well-designed addition strategy can significantly enhance the yield of the desired unsymmetrical product.[1]
Q5: Are catalysts required for large-scale Hantzsch reactions?
A5: While the classic Hantzsch reaction can proceed without a catalyst, various catalysts can improve yields and reaction times, especially under milder conditions. For large-scale production, the choice of a catalyst should also consider its cost, recyclability, and environmental impact. Greener options like reusable solid acid catalysts are gaining traction.
Troubleshooting Guides
Low or No Product Yield
Q: My scaled-up Hantzsch reaction is resulting in a very low yield. What are the potential causes and solutions?
A: Low yields in a scaled-up Hantzsch reaction can arise from several factors. A systematic approach to troubleshooting this issue is outlined below:
-
Reagent Stoichiometry and Quality:
-
Problem: Incorrect molar ratios of the phenyl-substituted aldehyde, β-ketoester, and ammonia source can significantly reduce the yield. The purity of the reagents, particularly the aldehyde, is also crucial, as impurities can hinder the reaction.
-
Solution: Carefully verify the calculations for all reagents to ensure the correct stoichiometry (typically a 1:2:1 molar ratio for aldehyde:β-ketoester:ammonia source).[1][2] Use freshly distilled aldehydes, especially if they have been stored for an extended period.
-
-
Reaction Temperature:
-
Problem: Suboptimal reaction temperatures can lead to slow reaction rates or decomposition of reactants.
-
Solution: Optimize the reaction temperature. For aqueous reactions, 70-75°C is often optimal.[1] Employ a temperature probe to monitor the internal reactor temperature and ensure uniform heating.
-
-
Mixing Efficiency:
-
Problem: In a large reactor, inefficient stirring can result in poor mixing of reactants, particularly in heterogeneous systems, leading to a lower reaction rate and yield.[1]
-
Solution: Ensure the reactor is fitted with an appropriate overhead stirrer capable of handling the volume and viscosity of the reaction mixture. The use of baffles within the reactor can also enhance mixing.[1]
-
Product Purity Issues
Q: My final product is contaminated with significant amounts of side products. How can I improve its purity?
A: Impurities in the final product can often be traced back to the reaction conditions or the work-up and purification procedures.
-
Oxidation to Pyridine:
-
Problem: The dihydropyridine product can be susceptible to oxidation, forming the corresponding pyridine derivative, which can be a major impurity.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[1] Avoid excessively high reaction temperatures and prolonged reaction times.
-
-
Side Reaction Products:
-
Problem: The formation of by-products can be a significant issue, especially in a one-pot synthesis.
-
Solution: Optimizing reaction parameters such as temperature, solvent, and catalyst can help favor the desired reaction pathway. Monitoring the reaction's progress using techniques like TLC or HPLC can help determine the optimal reaction time to maximize the desired product and minimize the formation of side products.
-
Purification Challenges
Q: I am facing difficulties in purifying the crude product on a large scale. What are the recommended procedures?
A: Large-scale purification requires different strategies compared to laboratory-scale work.
-
Filtration and Washing:
-
Problem: Slow filtration of the precipitated product.
-
Solution: For large quantities, consider using a larger filter funnel or a filter press. Washing the crude product with a suitable solvent, such as cold water or ethanol, can effectively remove soluble impurities.[1]
-
-
Recrystallization:
-
Problem: The crude product may still contain impurities after filtration.
-
Solution: Recrystallization is an effective method for purifying 1,4-dihydropyridines, with ethanol being a commonly used solvent.[1] Performing a solvent screen with small amounts of the crude product can help identify the optimal recrystallization solvent or solvent system.
-
-
Chromatography:
-
Problem: For products that are challenging to purify by crystallization or for removing closely related impurities, chromatography may be necessary, which can be difficult and costly at a large scale.
-
Solution: If chromatography is the only option, consider using flash chromatography with an appropriate solvent system. For very large quantities, industrial-scale chromatographic systems may be required.
-
Data Presentation
Table 1: Effect of Solvent on Reaction Yield in Hantzsch Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 8 | 75 | [2] |
| Acetic Acid | Reflux | 6 | 70 | [2] |
| Water | 70-75 | 4 | 92 | [1][2] |
| Solvent-free | 100 | 1 | 85-95 | [3][4] |
Table 2: Effect of Temperature on Reaction Yield in Aqueous Media
| Temperature (°C) | Time (h) | Yield (%) | Reference |
| 50 | 6 | 65 | [1][2] |
| 75 | 4 | 92 | [1][2] |
| 100 | 4 | 88 (decomposition observed) | [1][2] |
Experimental Protocols
General Procedure for Scaled-Up Hantzsch Synthesis of a Phenyl-Substituted Dihydropyridine in Water
-
Reaction Setup: In a suitably sized reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, add the phenyl-substituted aldehyde (1.0 eq), β-ketoester (2.0 eq), and ammonium source (e.g., ammonium carbonate, 1.1 eq).
-
Solvent Addition: Add deionized water to the reactor. The volume should be sufficient to allow for effective stirring.
-
Reaction: Heat the reaction mixture to 70-75 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then further cool to 10-15 °C in an ice bath to promote precipitation of the product.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent such as ethanol.
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of phenyl-substituted dihydropyridines.
Caption: Troubleshooting guide for low product yield in dihydropyridine synthesis.
References
"improving the selectivity of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate for JNK2"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the selectivity of small molecule inhibitors, such as Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, for the JNK2 isoform.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selectivity for JNK2 over other JNK isoforms and MAP kinases important?
A1: The three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3) are encoded by separate genes (MAPK8, MAPK9, and MAPK10 respectively) and can have distinct, sometimes opposing, roles in cellular processes.[1][2] For instance, JNK3 is predominantly expressed in the brain and is linked to neurodegenerative diseases, while JNK1 and JNK2 are more ubiquitously expressed and involved in processes like apoptosis, inflammation, and cell proliferation.[2][3][4] Off-target inhibition of other kinases, particularly within the highly conserved mitogen-activated protein kinase (MAPK) family like p38, can lead to undesired cellular effects and toxicity, complicating the interpretation of experimental results.[4] Therefore, selective inhibition of JNK2 is crucial for developing targeted therapies and research tools with minimal off-target effects.
Q2: What are the primary challenges in developing JNK2-selective inhibitors?
A2: The main challenge lies in the high degree of structural similarity within the ATP-binding pocket of the JNK isoforms and other MAP kinases.[4][5] This conservation makes it difficult to design small molecules that can discriminate between the subtle differences in the active sites. Many kinase inhibitors that target the ATP-binding site lack specificity, leading to a broad inhibition profile.[4][6]
Q3: What are the key structural differences between JNK isoforms that can be exploited for selective inhibitor design?
A3: While the ATP-binding pockets are highly similar, subtle differences in the amino acid residues lining the pocket can be exploited. These can include variations in the size and hydrophobicity of the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.[5] Additionally, regions outside the immediate ATP-binding site may offer opportunities for achieving selectivity.
Q4: What are common off-target effects observed with non-selective JNK inhibitors?
A4: Non-selective JNK inhibitors can inhibit other kinases, leading to a range of off-target effects. For example, the widely used JNK inhibitor SP600125 has been shown to inhibit other kinases.[4][6] Such off-target activities can confound experimental results and lead to cellular toxicity.[4] It is therefore essential to profile any JNK inhibitor against a broad panel of kinases to understand its selectivity profile.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the selectivity of a compound for JNK2.
| Issue | Possible Cause | Suggested Solution |
| High off-target activity against JNK1 and/or JNK3. | The inhibitor scaffold may be targeting highly conserved regions of the ATP-binding pocket. | - Perform computational modeling to identify potential modifications to the inhibitor that could exploit subtle differences between the JNK isoforms.- Synthesize and test a library of analogs with modifications aimed at increasing interactions with non-conserved residues.- Consider inhibitor scaffolds known to exhibit isoform selectivity, such as those based on a thiophene-indazole scaffold.[4][5] |
| Inhibitor shows poor selectivity against other MAP kinases (e.g., p38). | The inhibitor may not be effectively discriminating between the ATP-binding sites of JNK2 and other MAP kinases. | - Exploit differences in the gatekeeper residue between JNK2 and other kinases. For example, JNK3 has a larger hydrophobic gatekeeper residue which can be a target for selective inhibition.[5]- Design inhibitors that extend into less conserved regions of the kinase. |
| Inconsistent IC50 values between different assay formats. | Assay conditions such as ATP concentration, substrate, and detection method can influence inhibitor potency. | - Standardize assay conditions across experiments.- Use an ATP concentration that is close to the Michaelis constant (Km) for each kinase to ensure a fair comparison.- Validate findings using orthogonal assays (e.g., a biochemical assay and a cell-based assay). |
| Compound is potent in biochemical assays but shows low activity in cell-based assays. | Poor cell permeability, high protein binding, or rapid metabolism of the compound. | - Evaluate the physicochemical properties of the inhibitor (e.g., lipophilicity, solubility).- Perform cell permeability assays (e.g., PAMPA).- Assess the metabolic stability of the compound in liver microsomes or hepatocytes. |
| Observed cellular phenotype does not align with JNK2 inhibition. | - Off-target effects of the inhibitor.- Redundancy in signaling pathways. | - Use a more selective inhibitor if available.- Confirm the phenotype using a genetic approach, such as siRNA or shRNA knockdown of JNK2.[4]- Probe the activity of related signaling pathways (e.g., p38, ERK) to check for compensatory activation.[4] |
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
References
- 1. anygenes.com [anygenes.com]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Efficacy Analysis of Novel JNK Inhibitor: Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (referred to herein as Compound X) against the well-established c-Jun N-terminal kinase (JNK) inhibitor, SP600125.
While public domain data on the specific JNK inhibitory activity of this compound is not currently available, this document serves as a template for researchers with proprietary data to compare its performance. For the purpose of this guide, we will use hypothetical, yet plausible, efficacy data for Compound X to illustrate a direct comparison with SP600125.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and heat shock. The JNK signaling pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, and cell proliferation. Dysregulation of the JNK pathway has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer, making JNK an attractive therapeutic target.
SP600125 is a potent, selective, and reversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2][3] It acts as an ATP-competitive inhibitor, preventing the phosphorylation of its downstream substrates, such as c-Jun.[1][2]
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the inhibitory activity of Compound X (hypothetical data) and SP600125 against the three JNK isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| Compound X | 50 | 45 | 100 |
| SP600125 | 40[2][3][4] | 40[2][3][4] | 90[2][3][4] |
Note: Data for Compound X is hypothetical and for illustrative purposes only.
Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical JNK signaling pathway and the point at which ATP-competitive inhibitors like SP600125 and potentially Compound X exert their effects.
Caption: JNK signaling pathway with the point of inhibition by ATP-competitive inhibitors.
Experimental Protocols
The following are standard protocols for assessing the efficacy of JNK inhibitors.
In Vitro JNK Kinase Assay
This assay is used to determine the IC50 values of a compound against purified JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
GST-c-Jun (1-79) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds (Compound X, SP600125) dissolved in DMSO
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction well, combine the JNK enzyme, GST-c-Jun substrate, and the test compound in the kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the GST-c-Jun substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based c-Jun Phosphorylation Assay
This assay measures the ability of a compound to inhibit JNK activity within a cellular context.
Materials:
-
A suitable cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Test compounds (Compound X, SP600125) dissolved in DMSO
-
Lysis buffer
-
Primary antibody against phospho-c-Jun (Ser63)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated c-Jun using Western blotting or ELISA with the phospho-c-Jun specific antibody.
-
Quantify the band intensities or ELISA signal.
-
Calculate the percentage of inhibition of c-Jun phosphorylation for each compound concentration relative to the stimulated control.
-
Determine the cellular IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for evaluating a novel JNK inhibitor.
References
- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anisomycin | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
Potential In Vivo Activity of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo activities of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate. Due to the limited publicly available in vivo data for this specific compound, this guide leverages experimental data from structurally similar molecules and outlines established animal models for validating its predicted therapeutic effects. The information presented aims to support researchers in designing and conducting further preclinical studies.
Predicted Therapeutic Activities and Relevant Animal Models
Based on the chemical structure and the known biological activities of related dihydropyridine and pyridinone derivatives, this compound is predicted to have potential applications in the following areas:
-
Anti-inflammatory: Dihydropyridine and pyridinone cores are present in numerous compounds with demonstrated anti-inflammatory properties.
-
Neuroprotective: Certain derivatives of 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid have been investigated for applications in neurodegenerative diseases.
-
Cardioprotective: The dihydropyridine scaffold is a well-established pharmacophore in cardiovascular medicine.
To validate these potential activities, several well-established animal models can be employed. The following sections detail the experimental protocols for these models and present comparative data from a structurally related compound where available.
Comparative Data: A Structurally Related Analog
Table 1: In Vivo Efficacy of Analogue J27 in a Sepsis Model
| Animal Model | Treatment Group | Key Efficacy Parameter | Result |
| LPS-induced Sepsis in Mice | J27 | Survival Rate | Significantly increased |
| Lung Injury Score | Significantly reduced | ||
| Inflammatory Cytokine Levels (TNF-α, IL-6) in BALF | Significantly decreased |
BALF: Bronchoalveolar Lavage Fluid
Table 2: Pharmacokinetic Profile of Analogue J27
| Species | Route of Administration | Bioavailability (%) |
| Mouse | Oral | 30.74 |
This data suggests that compounds with a 6-oxo-dihydropyridine/pyridazine core can possess potent anti-inflammatory activity and reasonable oral bioavailability.
Experimental Protocols for In Vivo Validation
Detailed methodologies for key experiments to validate the predicted activities of this compound are provided below.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model for screening acute anti-inflammatory activity.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Test Compound (various doses, p.o.)
-
Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) Model in Mice
The MCAO model is a common method for inducing focal cerebral ischemia (stroke) to evaluate the neuroprotective effects of test compounds.
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A nylon monofilament (e.g., 6-0) with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a defined period (e.g., 60 minutes).
-
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion.
-
Treatment: The test compound or vehicle is administered at a specified time point (e.g., before or after MCAO).
-
Neurological Deficit Scoring: Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume.
Cardioprotective Activity: Ischemia-Reperfusion Injury Model in Rats
This model simulates the damage that occurs when blood supply is restored to a tissue after a period of ischemia.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are used.
-
Anesthesia and Ventilation: Animals are anesthetized and mechanically ventilated.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
A suture is passed around the left anterior descending (LAD) coronary artery.
-
The ends of the suture are passed through a small tube to form a snare.
-
-
Ischemia and Reperfusion:
-
Myocardial ischemia is induced by tightening the snare for a specific duration (e.g., 30 minutes).
-
Reperfusion is initiated by releasing the snare (e.g., for 2 hours).
-
-
Treatment: The test compound or vehicle is administered intravenously or orally before ischemia or at the onset of reperfusion.
-
Assessment of Myocardial Injury:
-
Infarct Size: The heart is excised, and the area at risk and the infarcted area are determined by staining (e.g., Evans blue and TTC).
-
Cardiac Function: Hemodynamic parameters can be monitored throughout the experiment.
-
Biochemical Markers: Plasma levels of cardiac enzymes (e.g., CK-MB, LDH) are measured.
-
Visualizing the Potential Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the potential signaling pathway involved in the anti-inflammatory activity of this class of compounds and a typical experimental workflow for in vivo validation.
Caption: Predicted anti-inflammatory signaling pathway.
Caption: General workflow for in vivo validation.
Conclusion
While direct in vivo evidence for this compound is currently lacking, the available data on structurally related compounds and the known pharmacological activities of the dihydropyridine and pyridinone scaffolds suggest its potential as an anti-inflammatory, neuroprotective, and cardioprotective agent. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute preclinical studies to validate these promising therapeutic activities. Further investigation is warranted to fully elucidate the in vivo efficacy, mechanism of action, and pharmacokinetic profile of this compound.
A Comparative Analysis of the Anti-inflammatory Properties of Dihydropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of dihydropyridine (DHP) isomers, supported by experimental data. Dihydropyridines, a well-established class of L-type calcium channel blockers, are increasingly recognized for their therapeutic potential beyond their primary cardiovascular applications.[1][2] Emerging evidence suggests that certain DHP derivatives possess significant anti-inflammatory capabilities, making them attractive candidates for further investigation in inflammatory disease contexts. This analysis focuses on the stereoselective anti-inflammatory effects of DHP isomers, offering insights into their structure-activity relationships and underlying mechanisms of action.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of a series of novel 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivatives has been evaluated, revealing stereoselective activity among enantiomers. The following table summarizes the in vitro anti-inflammatory activity, measured as the half-maximal effective concentration (EC50) for the reduction of nitrite production in lipopolysaccharide (LPS)-stimulated primary rat glial cultures. Additionally, the half-maximal inhibitory concentration (IC50) for Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in inflammatory pathways, is presented.
| Compound ID | Ar Substituent | Anti-inflammatory Activity (Nitrite Reduction EC50, μM) | GSK-3β Inhibition (IC50, μM) |
| 4d | 3-ClPh | 0.78 | 1.51 |
| 4g | p-BrPh | 4.5 | 2.35 |
| 4j | 2-thienyl | 5.4 | 1.74 |
| 4f | o-BrPh | 10.1 | 0.83 |
| (R)-4f | o-BrPh | >30 | 0.45 |
| (S)-4f | o-BrPh | 10.1 | >10 |
| 4k | 3-Py | 22.3 | Not specified |
| Sulforaphane | (Positive Control) | Not specified | Not applicable |
Data sourced from a study on novel 1,4-dihydropyridine derivatives. The anti-inflammatory properties of compounds 4a-l were found to be partially dependent on their GSK-3β inhibitory capacity.
The data clearly demonstrates that the anti-inflammatory and GSK-3β inhibitory activities are not always directly correlated. For instance, while the (R)-enantiomer of compound 4f is a more potent GSK-3β inhibitor (IC50 = 0.45 μM) than its (S)-enantiomer (IC50 > 10 μM), it exhibits significantly weaker anti-inflammatory activity (EC50 > 30 μM) compared to the (S)-enantiomer (EC50 = 10.1 μM). This suggests that the anti-inflammatory effects of these dihydropyridine derivatives may be mediated by multiple mechanisms beyond GSK-3β inhibition alone.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of dihydropyridine isomers are often attributed to their modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: Simplified NF-κB signaling pathway and potential inhibition by dihydropyridine isomers.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates the production of inflammatory mediators in response to external stimuli.
Caption: Overview of the MAPK signaling cascade and a potential point of intervention for dihydropyridines.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory properties of dihydropyridine isomers.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the concentration of nitrite, a stable and quantifiable metabolite of NO, in cell culture supernatants.
References
"benchmarking the anticancer activity of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate against standard drugs"
Unraveling the Anticancer Potential of Dihydropyridine Derivatives: A Comparative Analysis
The diverse biological activities of 1,4-dihydropyridines, traditionally known as calcium channel blockers, have expanded to include promising anticancer properties.[1][2] Studies have shown that certain DHP derivatives can induce cytotoxicity in various cancer cell lines, and some even play a role in reversing multidrug resistance, a significant hurdle in cancer treatment.[1][3]
Quantitative Comparison of Anticancer Activity
The in vitro anticancer activity of novel compounds is commonly assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several 1,4-dihydropyridine derivatives compared to standard anticancer drugs across various human cancer cell lines.
Table 1: Cytotoxicity of Symmetric 1,4-Dihydropyridine Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | HeLa | 3.6 | Doxorubicin | 0.05 |
| MCF-7 | 5.2 | Doxorubicin | 0.02 | |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | HeLa | 2.3 | Doxorubicin | 0.05 |
| MCF-7 | 5.7 | Doxorubicin | 0.02 | |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20) | HeLa | 4.1 | Doxorubicin | 0.05 |
| MCF-7 | 11.9 | Doxorubicin | 0.02 |
Data sourced from a study on the cytotoxicity of 4-aryl-1,4-dihydropyridines. HeLa: Human cervical adenocarcinoma; MCF-7: Human breast carcinoma.[1]
Table 2: Cytotoxicity of Thiazole-Substituted 1,4-Dihydropyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| 2,6-dimethyl-3,5-bis-N-(thiazol-2-yl)carbamoyl-4-(2-nitrophenyl)-1,4-dihydropyridine (7a) | LS180 | 29.7 ± 4.7 | Cisplatin | Not specified |
| MOLT-4 | 17.4 ± 2.0 | Cisplatin | Not specified | |
| 2,6-dimethyl-3,5-bis-N-(4-methylthiazol-2-yl)carbamoyl-4-(3-nitrophenyl)-1,4-dihydropyridine (7d) | MCF-7 | 28.5 ± 3.5 | Cisplatin | Not specified |
Data from an assessment of cytotoxic effects of a series of 1,4-dihydropyridine derivatives. MCF-7: Human breast adenocarcinoma; LS180: Human colon adenocarcinoma; MOLT-4: Human acute lymphoblastic leukemia.[4]
Experimental Protocols
The evaluation of the anticancer activity of the 1,4-dihydropyridine derivatives cited in this guide was primarily conducted using the MTT assay, a standard colorimetric method to assess cell viability.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
1,4-Dihydropyridine derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)[5]
-
Standard anticancer drugs (e.g., Doxorubicin, Cisplatin)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 1,4-DHP derivatives or standard drugs. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[6]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Visualizations: Workflow and Potential Mechanisms
To better understand the process of evaluating these compounds and their potential biological impact, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be affected by anticancer agents.
References
- 1. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines | MDPI [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti- Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
"cross-reactivity profile of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate against other kinases"
For drug development professionals and researchers investigating novel small molecules like Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate , understanding the compound's kinase selectivity is a critical step. While specific cross-reactivity data for this particular compound is not publicly available, this guide outlines the standard methodologies and data presentation practices used to establish such a profile. This information is essential for assessing a compound's potential as a therapeutic agent and identifying any off-target effects that could lead to toxicity.
Experimental Approaches to Kinase Profiling
The assessment of a compound's interaction with a wide array of kinases, often referred to as kinome scanning or profiling, is typically performed using in vitro biochemical assays. These assays can be broadly categorized into two main types: activity assays and binding assays.
Activity Assays: These methods measure the ability of a compound to inhibit the catalytic activity of a kinase. Common platforms include:
-
Radiometric Assays : Considered a gold standard, these assays directly measure the transfer of a radiolabeled phosphate group (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[1]
-
Fluorescence-Based Assays : These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.
-
Luminescence-Based Assays : Platforms like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : This method measures the proximity of a labeled antibody and a labeled substrate, which is altered by phosphorylation.
Binding Assays: These assays determine the physical interaction between a compound and a kinase, often at the ATP-binding site. They provide information on whether a compound binds to a kinase but not necessarily whether it inhibits its function.
A comprehensive kinase screen typically involves testing the compound against a large panel of kinases, which can range from a few dozen to over 400 different kinases, to assess its selectivity across the human kinome.[2]
Data Presentation and Interpretation
The results of a kinase profiling experiment are typically presented in a table that summarizes the inhibitory activity of the compound against each kinase tested. This data is often expressed as the percentage of inhibition at a specific concentration or as an IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Example Table of Kinase Inhibition Data:
| Kinase Target | Compound Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |
| Kinase A | 10 | 95 | 0.1 |
| Kinase B | 10 | 88 | 0.5 |
| Kinase C | 10 | 12 | > 10 |
| Kinase D | 10 | 5 | > 10 |
| ... | ... | ... | ... |
This table is a hypothetical representation and does not contain experimental data for this compound.
A "waterfall plot" is another common visualization method where kinases are plotted on the x-axis and the percent inhibition on the y-axis, providing a quick visual overview of the compound's selectivity. A highly selective inhibitor will show significant inhibition of only a few kinases, while a non-selective inhibitor will inhibit a large number of kinases.
Experimental Workflow and Signaling Pathway Visualization
The process of determining a compound's kinase cross-reactivity profile follows a structured workflow. The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be affected by a kinase inhibitor.
Caption: A generalized workflow for determining the kinase cross-reactivity profile of a test compound.
Caption: A simplified diagram illustrating how a test compound might inhibit a primary target kinase and an off-target kinase in a signaling pathway.
Detailed Experimental Protocol: Radiometric Kinase Assay
A common and highly regarded method for assessing kinase activity is the radiometric assay.[1] Below is a generalized protocol:
-
Reaction Mixture Preparation : A reaction buffer is prepared containing the kinase, the specific substrate peptide, cofactors (such as Mg²⁺ and Mn²⁺), and radioisotope-labeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP).
-
Compound Incubation : The test compound, at various concentrations, is pre-incubated with the kinase in the reaction buffer.
-
Reaction Initiation and Termination : The kinase reaction is initiated by the addition of the ATP/substrate mixture and allowed to proceed for a defined period at a controlled temperature. The reaction is then terminated, often by the addition of a strong acid like phosphoric acid.
-
Separation of Phosphorylated Substrate : The phosphorylated substrate is separated from the remaining radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate, followed by washing to remove unbound ATP.
-
Detection and Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. The counts are then used to calculate the percentage of kinase activity inhibition for each concentration of the test compound.
-
Data Analysis : The inhibition data is plotted against the compound concentration to determine the IC50 value using non-linear regression analysis.
By following these established methodologies, researchers can generate a robust and comprehensive cross-reactivity profile for novel compounds, providing crucial insights into their therapeutic potential and safety.
References
Navigating the Therapeutic Window: A Comparative Guide to Novel Dihydropyridine Compounds
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the therapeutic index of emerging dihydropyridine-based calcium channel blockers, supported by experimental data and detailed methodologies.
The landscape of cardiovascular therapeutics is continually evolving, with a significant focus on the development of safer and more efficacious antihypertensive agents. Dihydropyridines, a cornerstone class of L-type calcium channel blockers, have seen successive generations of innovation aimed at improving their therapeutic index – the critical balance between efficacy and toxicity. This guide provides a comparative evaluation of novel dihydropyridine compounds against established alternatives, presenting key experimental data to inform preclinical and clinical research decisions.
Quantitative Comparison of Therapeutic Efficacy and In Vitro Toxicity
The following tables summarize the available quantitative data for a selection of novel and established 1,4-dihydropyridine compounds. The data highlights their primary antihypertensive effects, evaluated through calcium channel blocking activity and in vivo blood pressure reduction, alongside in vitro cytotoxicity assessments. It is important to note that a direct comparison of the therapeutic index (LD50/ED50) is often challenging due to the limited availability of comprehensive in vivo toxicity data for many novel compounds in early-stage research.
Table 1: Comparative Antihypertensive and Calcium Channel Blocking Activity
| Compound/Drug | Target/Assay | Efficacy (IC50 / Effect) | Reference Compound | Efficacy of Reference |
| Novel DHP 1 | L-type Ca2+ channels (A7r5 cells) | 0.18 ± 0.02 µg/mL | Amlodipine | 0.45 ± 0.52 µg/mL |
| Novel DHP 2 | L-type Ca2+ channels (A7r5 cells) | 0.25 ± 0.63 µg/mL | Amlodipine | 0.45 ± 0.52 µg/mL |
| Novel Tetrahydropyridine Analogs | [3H]nitrendipine binding | As low as 25 nM | Nifedipine | 1.6 nM |
| Amlodipine | K+-induced contraction (porcine coronary strips) | ~3000x more potent than papaverine | Nifedipine | ~3000x more potent than papaverine |
| Cilnidipine | Blood Pressure Reduction | Comparable to Amlodipine | Amlodipine | Comparable to Cilnidipine |
Table 2: Comparative In Vitro Cytotoxicity of Novel Dihydropyridine Derivatives
| Compound | Cell Line | Cytotoxicity (IC50 in µM) | Reference Compound | Cytotoxicity of Reference |
| Novel DHP 3a | HCT-15 (Colon Cancer) | < 10 µM | Cisplatin | 10.9 µM |
| Novel DHP 3b | HCT-15 (Colon Cancer) | < 10 µM | Gefitinib | 15.6 µM |
| Novel DHP 6j | MCF-7 (Breast Cancer) | 56 µM | - | - |
| Novel DHP 6l | HeLa (Cervical Cancer) | 74 µM | - | - |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methodologies used for evaluation, the following diagrams illustrate the key signaling pathway for dihydropyridine action and a typical experimental workflow for assessing these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of novel dihydropyridine compounds.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR) by Tail-Cuff Method
This non-invasive method is widely used to screen for the antihypertensive effects of novel compounds.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old, are used as a model for essential hypertension.
-
A normotensive control group (e.g., Wistar-Kyoto rats) is often included for comparison.
-
Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
2. Drug Administration:
-
The novel dihydropyridine compound is typically dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
The compound is administered orally via gavage at various doses. A vehicle control group and a positive control group (e.g., amlodipine or nifedipine) are included.
3. Blood Pressure Measurement:
-
Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff system.
-
The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail.
-
The tail is often gently warmed to detect the pulse.
-
The system automatically inflates and deflates the cuff, and the sensor detects the return of blood flow to determine systolic blood pressure.
-
Measurements are taken before drug administration (baseline) and at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of action.
-
Multiple readings are taken for each animal at each time point and averaged to ensure accuracy.
4. Data Analysis:
-
The change in systolic blood pressure from baseline is calculated for each group at each time point.
-
Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the novel compound with the vehicle and positive control groups.
In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
1. Cell Culture:
-
A suitable cell line (e.g., a cancer cell line for anticancer screening or a normal cell line for general toxicity) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The novel dihydropyridine compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the compound. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent) are included.
-
The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Assay Procedure:
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
A dose-response curve is plotted, and the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined.
Concluding Remarks
The evaluation of the therapeutic index is a critical step in the development of novel dihydropyridine compounds. While direct in vivo comparisons of efficacy and toxicity are the gold standard, in vitro assays provide valuable initial screening data. The methodologies and comparative data presented in this guide offer a framework for researchers to assess the potential of new chemical entities in this important therapeutic class. Future research that provides comprehensive efficacy and toxicity data for the same novel compounds will be invaluable in more accurately determining their therapeutic window and advancing the development of safer and more effective antihypertensive therapies.
Comparative Guide to the Mechanism of Action of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action for Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate. Direct experimental data on this specific compound is limited in publicly available literature. Therefore, this guide synthesizes information from studies on structurally related molecules to propose and compare plausible biological targets and signaling pathways. The primary focus is on its potential roles as an inhibitor of Fibroblast Growth Factor Receptor (FGFR) and c-Jun N-terminal kinase (JNK), which are suggested by analogues with the same core chemical scaffold.
Postulated Mechanisms of Action
Based on available literature for structurally similar compounds, two primary signaling pathways are proposed as potential targets for this compound:
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: A study on N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives, which share the same core structure, suggests a potential inhibitory activity against Fibroblast Growth Factor 1 (FGF1).[1] FGFRs are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and angiogenesis. Their aberrant activation is implicated in various cancers.
-
JNK-NF-κB/MAPK Pathway Inhibition: A diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate analogue has been shown to exhibit anti-inflammatory properties by targeting JNK2 and inhibiting the JNK2-NF-κB/MAPK signaling pathway.[2][3] This pathway is a key regulator of cellular responses to stress and inflammation.
Comparative Performance Data
Direct quantitative data for this compound is not currently available. The following tables present IC50 values for structurally related compounds and established inhibitors of the proposed target pathways to provide a basis for comparison.
Table 1: Comparative IC50 Values of FGFR Inhibitors
| Compound/Alternative | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Hypothetical Position of Target Compound | FGFR1/2/3 | - | - | - |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine Derivative (Compound 7n) | FGFR1 | 8 | Enzymatic Assay | [4] |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine Derivative (Compound 7n) | FGFR2 | 4 | Enzymatic Assay | [4] |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine Derivative (Compound 7n) | FGFR4 | 3.8 | Enzymatic Assay | [4] |
| Orally Bioavailable FGFR2/3 Dual Inhibitor (Compound 7) | FGFR2 | 5.2 | Enzymatic Assay | [5] |
| Orally Bioavailable FGFR2/3 Dual Inhibitor (Compound 7) | FGFR3 | 5.6 | Enzymatic Assay | [5] |
| Orally Bioavailable FGFR2/3 Dual Inhibitor (Compound 7) | FGFR1 | 89 | Enzymatic Assay | [5] |
| Orally Bioavailable FGFR2/3 Dual Inhibitor (Compound 7) | FGFR4 | 351 | Enzymatic Assay | [5] |
| NCI Hit Compound | FGFR1 | 426 | In vitro assay | [6] |
Table 2: Comparative IC50 Values of JNK Inhibitors
| Compound/Alternative | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Hypothetical Position of Target Compound | JNK2 | - | - | - |
| Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate Analogue (J27) | IL-6 release (via JNK2-NF-κB/MAPK) | 0.22 | J774A.1 and THP-1 cells | [2][3] |
| Aminopyrazole-based Inhibitor (SR-3576) | JNK3 | 0.007 | Enzymatic Assay | [7] |
| Thiophene-carboxamide Derivative (Compound 26) | JNK1 | 1.4 | Lantha Assay | [8] |
| Thiophene-carboxamide Derivative (Compound 27) | JNK1 | 2.6 | Lantha Assay | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its alternatives.
Fibroblast Growth Factor Receptor 1 (FGFR1) Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against FGFR1 kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
Biotinylated peptide substrate
-
ATP
-
Test compound
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of FGFR1 enzyme to each well.
-
Add 2 µL of a mixture of the biotinylated peptide substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
JNK2 Kinase Assay
Objective: To measure the inhibitory effect of a compound on JNK2 kinase activity.
Materials:
-
Recombinant human JNK2 enzyme
-
GST-c-Jun (substrate)
-
ATP and [γ-³²P]ATP
-
Test compound
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM NaVO4)
-
SDS-PAGE gels and Western blotting apparatus
-
Phospho-c-Jun specific antibody
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microcentrifuge tube, combine the JNK2 enzyme, GST-c-Jun substrate, and the test compound in the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Detect the phosphorylated GST-c-Jun using a phospho-c-Jun specific antibody and an appropriate detection method (autoradiography for radioactive assay or chemiluminescence for non-radioactive assay).
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
NF-κB Nuclear Translocation Assay
Objective: To assess the effect of a compound on the activation of the NF-κB signaling pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test compound
-
Stimulating agent (e.g., TNF-α)
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α for 30 minutes to induce NF-κB activation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer.
-
Incubate the cells with the primary antibody against NF-κB p65.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation and the inhibitory effect of the compound.
Visualizations
The following diagrams illustrate the postulated signaling pathways and a general experimental workflow.
Caption: Proposed inhibition of the FGFR signaling pathway.
Caption: Proposed inhibition of the JNK-NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computer-aided discovery of new FGFR-1 inhibitors followed by in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk during research and development activities.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face | Safety Goggles or Face Shield | ANSI Z87.1 approved | Protects against splashes and dust particles.[2][3] |
| Hand | Chemical-resistant gloves | Butyl rubber or Viton® are recommended for pyridine derivatives.[2] Nitrile gloves may be suitable for short-term use but compatibility should be checked.[4] | Prevents skin contact and absorption.[2] |
| Body | Laboratory Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination.[2][3][5] |
| Respiratory | N95 Respirator or higher | NIOSH-approved | Recommended when handling powders outside of a fume hood to prevent inhalation of dust.[3] |
| Footwear | Closed-toe shoes | --- | Protects feet from spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety.
-
Engineering Controls and Preparation:
-
Ventilation: All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood.[2][6]
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and have been recently tested.[3][6]
-
Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.[3]
-
-
Weighing and Dispensing:
-
Don the appropriate PPE as outlined in Table 1 before handling the container.
-
Perform all weighing and dispensing activities inside a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transferring the solid compound to a tared weighing vessel to prevent generating dust.
-
Keep the primary container securely closed when not in use.
-
-
Solution Preparation:
-
Within the fume hood, add the weighed solid to the solvent in an appropriate flask or beaker.
-
If dilution is required, always add the acid to the solvent to control any potential exothermic reactions.[3]
-
Stir the mixture until the solid is completely dissolved.
-
Emergency Procedures
Accidents can happen, and a clear emergency plan is vital.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and follow the advice on the Safety Data Sheet for similar compounds.[6] |
| Small Spill | For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material like vermiculite or sand to contain the spill.[2][6] Place the absorbed material into a sealed container for disposal. |
| Large Spill | Evacuate the area immediately and secure it.[6] Contact your institution's Environmental Health and Safety (EHS) department or emergency services.[2] Only trained hazmat personnel should handle large spills.[7] |
Disposal Plan
Proper disposal of chemical waste is critical for environmental and laboratory safety.
-
Waste Identification and Segregation: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves), must be classified as hazardous waste.[2] Do not mix this waste with other incompatible waste streams.[2]
-
Waste Collection:
-
Solid Waste: Dispose of unused or contaminated solid compound in a clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.[3] Never pour this waste down the drain.[4]
-
Contaminated Items: Dispose of contaminated disposable PPE, such as gloves and paper towels, in the designated hazardous waste stream.[5]
-
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3]
-
Storage and Final Disposal: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2] Arrange for the disposal of chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
Experimental Workflow
Caption: Safe handling workflow from preparation to disposal.
References
- 1. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | C7H7NO3 | CID 416343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
